N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid
Description
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Properties
IUPAC Name |
4-oxo-4-(4-piperidin-1-ylsulfonylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c18-14(8-9-15(19)20)16-12-4-6-13(7-5-12)23(21,22)17-10-2-1-3-11-17/h4-7H,1-3,8-11H2,(H,16,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKJRBUZNKEHNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid (CAS 314764-11-9): A Molecule of Latent Potential
This technical guide offers a comprehensive analysis of N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid, a compound identified by CAS number 314764-11-9. While this molecule is available from chemical suppliers, it is not extensively characterized in peer-reviewed literature.[1][2][3][4][5][6] This guide, therefore, adopts a predictive and application-focused approach, grounded in the established principles of medicinal chemistry and drug development. We will dissect the molecule's structural components to forecast its physicochemical properties, potential biological activities, and plausible synthetic routes. This document is intended for researchers, scientists, and drug development professionals interested in exploring the untapped potential of this compound.
Molecular Structure and Physicochemical Properties
This compound is a multi-component molecule, with each part contributing to its overall chemical personality. A thorough understanding of these components is foundational to predicting its behavior and potential applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 314764-11-9 | [1][2][3][4] |
| Molecular Formula | C₁₅H₂₀N₂O₅S | [1][4][7] |
| Molecular Weight | 340.40 g/mol | [1][7] |
| Predicted pKa | 4.57 ± 0.10 | [5] |
| Predicted Density | 1.386 ± 0.06 g/cm³ | [5][7] |
| Polar Surface Area (PSA) | 112 Ų | [5] |
| Hazard | Irritant | [1] |
The molecule can be deconstructed into three key functional domains:
-
Succinamic Acid Moiety: This feature confers acidic properties to the molecule, with a predicted pKa similar to other carboxylic acids.[5] In biological systems, this group can participate in hydrogen bonding and ionic interactions, making it a potential pharmacophore for engaging with biological targets.
-
Phenyl-Sulfonamide Core: The central aromatic ring linked to a sulfonamide group provides a rigid scaffold. The N-acyl sulfonamide group is a well-known bioisostere for carboxylic acids, offering a similar acidic proton but with different spatial and electronic properties.[8] This can be advantageous in drug design for modulating pharmacokinetics and target binding.
-
Piperidine Tail: The piperidine ring is a common feature in many approved drugs and is known to influence solubility, lipophilicity, and receptor interactions.[9][10][11] Its presence suggests potential for interaction with a variety of biological targets, including those in the central nervous system.
Postulated Biological Activity and Therapeutic Potential
Given the absence of direct biological data for this compound, we can hypothesize its potential activities based on the known pharmacology of its constituent parts.
-
Enzyme Inhibition: The succinamic acid and N-acyl sulfonamide moieties are suggestive of potential enzyme inhibitory activity. For instance, derivatives of succinamic acid have been explored as inhibitors of dipeptidyl peptidase IV (DPP-IV).[12] A logical first step would be to screen this compound against a panel of proteases and hydrolases.
-
GABA Receptor Modulation: Piperidine-4-sulfonic acid, a structurally related fragment, is a known potent and selective partial agonist of GABA-A receptors.[13][14][15] While our target molecule has a different substitution pattern, the presence of the piperidine and sulfonamide groups warrants investigation into its potential effects on GABAergic neurotransmission.
-
Glycine Transporter (GlyT-1) Inhibition: N-sulfonyl piperazine derivatives have been successfully developed as potent and selective inhibitors of GlyT-1, a target for neurological and psychiatric disorders.[16] The core structure of our compound shares features with these inhibitors, making GlyT-1 a plausible target for investigation.
-
General Neuromuscular and CNS Activity: Piperidine derivatives have a long history of interacting with various receptors in the central and peripheral nervous systems, including cholinergic and other neurotransmitter systems.[10][17][18]
The following diagram illustrates a hypothetical screening cascade for elucidating the biological activity of this compound.
Caption: A hypothetical screening workflow for this compound.
Proposed Synthetic Route and Experimental Protocols
The synthesis of this compound is likely to be a multi-step process. A plausible and efficient synthetic strategy would involve the acylation of a sulfonamide precursor with succinic anhydride.
3.1. Synthesis Workflow
The following diagram outlines a proposed two-step synthesis.
Caption: Proposed two-step synthesis of the target compound.
3.2. Detailed Experimental Protocol
Step 1: Synthesis of 4-(Piperidine-1-sulfonyl)aniline
-
Reaction Setup: To a stirred solution of 4-aminobenzenesulfonamide (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or pyridine (1.1 equivalents).
-
Addition of Sulfonyl Chloride: Slowly add a solution of piperidine-1-sulfonyl chloride (1 equivalent) in the same solvent to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-(piperidine-1-sulfonyl)aniline.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve 4-(piperidine-1-sulfonyl)aniline (1 equivalent) and succinic anhydride (1.1 equivalents) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 4-8 hours. The formation of the amic acid can be facilitated by the addition of a catalytic amount of a Lewis acid or by conducting the reaction under neat conditions.[8]
-
Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into cold water to precipitate the product.
-
Purification: Wash the crude product with water and a non-polar organic solvent (e.g., hexane or diethyl ether) to remove unreacted starting materials. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the purified this compound.
3.3. Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, SO₂, N-H).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Future Directions and Conclusion
This compound represents an intriguing, yet underexplored, chemical entity. This guide has laid out a logical, evidence-based framework for its synthesis and biological evaluation based on the well-established principles of medicinal chemistry. The structural motifs present in the molecule suggest a range of potential applications, particularly in the realms of enzyme inhibition and neuromodulation.
The proposed synthetic route is robust and relies on well-established chemical transformations. The outlined screening cascade provides a clear path forward for elucidating the compound's biological function. It is our expert opinion that this compound is a compound worthy of further investigation, and this guide provides the foundational knowledge for any researcher or organization to initiate such a program.
References
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314764-11-9 - ChemBK. [Link]
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Piperidine-4-sulfonic acid - Wikipedia. [Link]
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Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors - PMC - NIH. [Link]
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N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide | C17H19N3O3S - PubChem. [Link]
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Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed. [Link]
- US2904550A - 4-phenylpiperidines and their preparation - Google P
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Recent advances in the synthesis of N-acyl sulfonamides - PMC - NIH. [Link]
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Characterization of neuromuscular blocking action of piperidine derivatives - PubMed. [Link]
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piperidine-4-sulphonic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Piperidin-4-one: the potential pharmacophore - PubMed. [Link]
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Piperidine-4-sulfonic acid | C5H11NO3S | CID 4838 - PubChem. [Link]
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Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed. [Link].ncbi.nlm.nih.gov/8842323/)
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An In-depth Technical Guide to the Physicochemical Properties of N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid, a molecule of interest in medicinal chemistry, presents a unique structural scaffold combining a sulfonamide, a piperidine ring, and a succinamic acid moiety. Understanding its physicochemical properties is paramount for any research and development endeavor, as these characteristics fundamentally govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation potential. This guide provides a comprehensive overview of the key physicochemical attributes of this compound, outlines detailed experimental protocols for their determination, and offers insights into the interpretation of this data for drug discovery and development applications. While specific experimental data for this compound is not widely published, this guide will leverage data from structurally related molecules and established analytical techniques to provide a robust framework for its characterization.
Chemical Identity and Core Properties
A foundational understanding of a compound begins with its basic chemical identity. For this compound, these core identifiers are crucial for sourcing, regulatory submission, and computational modeling.
| Property | Value | Source |
| CAS Number | 314764-11-9 | [1][2][3] |
| Molecular Formula | C₁₅H₂₀N₂O₅S | [1][2][3] |
| Molecular Weight | 340.40 g/mol | [1][3] |
| Predicted Density | 1.386 ± 0.06 g/cm³ | [2] |
| Predicted pKa | 4.57 ± 0.10 | [2] |
Note: The density and pKa values are predicted and should be experimentally verified.
Synthesis and Structural Elucidation
The synthesis of this compound follows the general principles of amic acid formation. A plausible and commonly employed synthetic route involves the reaction of a primary amine with a cyclic anhydride.
Proposed Synthetic Pathway
A logical synthetic approach would involve the reaction of 4-(piperidine-1-sulfonyl)aniline with succinic anhydride. This reaction is typically carried out in an aprotic solvent, such as acetone or dichloromethane, at room temperature. The lone pair of the aniline nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the succinic anhydride, leading to the opening of the anhydride ring and the formation of the amic acid.
Sources
N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of Novel Sulfonamide-Containing Compounds: A Case Study Approach
Abstract: The development of novel pharmaceutical compounds requires a thorough understanding of their intrinsic stability. This guide provides a comprehensive framework for assessing the stability and defining appropriate storage conditions for new chemical entities, with a particular focus on the sulfonamide functional group. Due to the limited public data on N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid, this document will use a structurally related, well-characterized compound as a proxy to illustrate the core principles and experimental methodologies. We will detail the common degradation pathways for this class of molecules—hydrolysis, oxidation, and photolysis—and provide validated, step-by-step protocols for forced degradation studies. The insights and procedures outlined herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to establish a robust stability profile for their compounds of interest.
Introduction: The Critical Role of Stability Assessment
The intrinsic chemical stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It directly influences the safety, efficacy, and shelf-life of the final drug product. A comprehensive understanding of how a molecule degrades under various environmental conditions is not only a regulatory requirement but also fundamental to developing a robust formulation and defining appropriate storage and handling procedures.
This guide addresses the stability and storage of this compound. A preliminary literature review indicates that this specific molecule is a novel or not widely documented compound, and as such, specific stability data is not publicly available. However, the molecule's core structure contains a sulfonamide functional group, which is a well-understood moiety in medicinal chemistry.
Therefore, to provide a scientifically rigorous and practical guide, we will use a representative sulfonamide-containing compound to demonstrate the principles and methodologies for stability testing. The degradation pathways and analytical strategies discussed are broadly applicable to the sulfonamide class and will provide a robust template for characterizing the stability of this compound.
The core functional group of interest is the sulfonamide:
-
Structure: R-S(=O)₂-NR₂'
-
Significance: This group is known to be susceptible to specific degradation pathways, particularly hydrolysis under certain pH conditions. Understanding these liabilities is key to developing a stable drug product.
Predicted Physicochemical Properties and Liabilities
Before embarking on experimental studies, a theoretical assessment of the molecule's structure can provide valuable insights into its potential stability liabilities.
Table 1: Predicted Physicochemical Properties and Potential Stability Liabilities
| Structural Feature | Predicted Property / Liability | Causality and Scientific Rationale |
| Sulfonamide Group | Susceptible to hydrolysis | The sulfur atom in the sulfonamide group is electrophilic and can be attacked by nucleophiles, such as water or hydroxide ions, leading to cleavage of the S-N bond. This process is often pH-dependent. |
| Amide Linkage (in succinamic acid) | Susceptible to hydrolysis | Similar to the sulfonamide, the carbonyl carbon of the amide is electrophilic and prone to nucleophilic attack, leading to bond cleavage. This is a common degradation pathway for many pharmaceuticals. |
| Aromatic Ring | Potential for oxidative degradation | The electron-rich phenyl ring can be susceptible to oxidation, especially in the presence of oxygen, light, and metal ions. This can lead to the formation of hydroxylated or other oxidized byproducts. |
| Piperidine Ring | Generally stable, but potential for N-oxidation | The tertiary amine in the piperidine ring could potentially undergo N-oxidation, although this is typically a less favored pathway compared to hydrolysis of the sulfonamide or amide. |
Experimental Design for Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of stability assessment. It involves subjecting the compound to harsh conditions to accelerate its degradation, thereby identifying the likely degradation products and pathways. This information is invaluable for developing stability-indicating analytical methods.
Below is a logical workflow for conducting forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
Detailed Protocol: Forced Degradation by Hydrolysis
Objective: To determine the susceptibility of the compound to acid and base-catalyzed hydrolysis.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M solution
-
Sodium hydroxide (NaOH), 0.1 M solution
-
pH meter
-
Heating block or water bath
-
HPLC system with UV detector
-
LC-MS/MS system for characterization
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Acid Hydrolysis:
-
Pipette 1 mL of the stock solution into a vial.
-
Add 1 mL of 0.1 M HCl.
-
Cap the vial and place it in a heating block at 60°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Pipette 1 mL of the stock solution into a vial.
-
Add 1 mL of 0.1 M NaOH.
-
Cap the vial and maintain at room temperature (or slightly elevated, e.g., 40°C, if the reaction is slow). Basic hydrolysis is often faster than acidic hydrolysis.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Control Sample: Maintain a sample of the stock solution diluted with water under the same temperature conditions as a control.
-
Analysis: Analyze all samples by a suitable HPLC method. The goal is to achieve a target degradation of 5-20% to allow for the clear identification of degradation products without excessive secondary degradation.
Detailed Protocol: Oxidative Degradation
Objective: To assess the compound's sensitivity to oxidation.
Procedure:
-
Sample Preparation: Use the same 1 mg/mL stock solution as in the hydrolysis study.
-
Oxidative Stress:
-
Pipette 1 mL of the stock solution into a vial.
-
Add 1 mL of a 3% hydrogen peroxide (H₂O₂) solution.
-
Cap the vial and keep it at room temperature, protected from light.
-
Monitor the reaction at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Dilute the samples with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze by HPLC. If degradation is observed, LC-MS/MS should be used to identify potential oxidized products (e.g., N-oxides, hydroxylated species).
Analytical Methodologies for Stability Assessment
A robust, stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the industry standard.
Key Characteristics of a Stability-Indicating HPLC Method:
-
Specificity: The method must be able to resolve the parent compound from all potential degradation products and process impurities.
-
Accuracy: The method should provide an accurate measurement of the concentration of the parent drug.
-
Precision: The method must be reproducible, with low variability in results.
-
Linearity: The response of the detector must be linear over the expected concentration range.
Table 2: Example HPLC Method for a Sulfonamide Compound
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or the λmax of the compound) |
| Injection Volume | 10 µL |
Common Degradation Pathways for Sulfonamides
Based on extensive studies of this class of compounds, several degradation pathways can be anticipated. The primary pathway often involves the cleavage of the sulfonamide S-N bond.
A Technical Guide to the Structural Analogs of N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid: A Scaffold for Targeted Therapeutic Design
Abstract
This technical guide provides an in-depth exploration of the structural analogs of N-[4-(piperidine-1-sulfonyl)-phenyl]-succinamic acid, a molecule possessing a unique combination of pharmacophoric features. While the parent compound is not extensively characterized in current literature, its constituent moieties—the aryl sulfonamide and the succinamic acid—are prevalent in a wide array of biologically active agents. This guide will establish a theoretical framework for the design and synthesis of novel analogs, drawing upon established structure-activity relationships (SAR) of related compounds. We will delve into the synthetic rationale, propose detailed experimental protocols, and explore the potential therapeutic applications of this versatile scaffold, with a focus on its putative role as a modulator of enzymatic activity, such as that of carbonic anhydrases or voltage-gated sodium channels.
Introduction: The Core Molecule and its Therapeutic Potential
This compound (CAS No. 314764-11-9) is a compound of significant interest in medicinal chemistry due to its hybrid structure, which combines a flexible piperidine ring, a rigid aryl sulfonamide core, and a reactive succinamic acid tail. The aryl sulfonamide group is a cornerstone of numerous therapeutic agents, exhibiting a broad spectrum of biological activities including antibacterial, anti-inflammatory, and anticancer effects.[1][2] The succinamic acid moiety, a derivative of the dicarboxylic acid succinic acid, serves as a versatile building block in drug synthesis and can participate in crucial intermolecular interactions with biological targets.[3]
Given the lack of specific biological data for the parent compound, this guide will proceed with the well-supported hypothesis that this compound is a promising scaffold for the development of enzyme inhibitors. The structural similarity of its aryl sulfonamide core to known inhibitors of carbonic anhydrases and voltage-gated sodium channels (NaV1.5) provides a rational basis for analog design and virtual screening efforts.[4][5]
Synthesis of the Core Scaffold: A Proposed Pathway
The synthesis of this compound can be logically approached through a two-step process, commencing with the commercially available precursor, 4-(piperidine-1-sulfonyl)aniline.[6] The key transformation is the N-acylation of the aniline nitrogen with succinic anhydride. This reaction is a well-established method for the formation of amide bonds and the introduction of the succinamic acid moiety.[7][8]
Caption: Proposed synthesis of the core molecule.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-(Piperidine-1-sulfonyl)aniline
-
Succinic anhydride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel
Procedure:
-
To a solution of 4-(piperidine-1-sulfonyl)aniline (1.0 eq) in anhydrous DMF, add triethylamine (1.2 eq).
-
Stir the solution at room temperature for 10 minutes.
-
Add succinic anhydride (1.1 eq) portion-wise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to pH 2-3 with 1 M HCl to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dissolve the crude product in ethyl acetate and wash successively with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain this compound.
Structural Analogs: A Systematic Exploration of Chemical Space
The modular nature of this compound allows for systematic structural modifications to optimize its hypothetical biological activity. This section will explore potential analog designs based on the four key structural domains: the piperidine ring, the aryl ring, the sulfonamide linker, and the succinamic acid moiety.
Caption: Domains for structural modification.
Modifications of the Piperidine Ring (Domain A)
The piperidine moiety can be modified to explore its influence on solubility, lipophilicity, and interactions with the target protein.
-
Substitution: Introduction of substituents at various positions of the piperidine ring can modulate its physicochemical properties. For instance, alkyl or fluoroalkyl groups can enhance lipophilicity, while hydroxyl or amino groups can introduce hydrogen bonding capabilities.
-
Ring Size Variation: Expansion or contraction of the piperidine ring to pyrrolidine or azepane can alter the conformational flexibility and vectoral projection of the substituent, potentially leading to improved binding affinity.
Modifications of the Aryl Ring (Domain B)
The central phenyl ring serves as a rigid scaffold for the presentation of the other functional groups.
-
Substitution Patterns: Introduction of electron-donating or electron-withdrawing groups on the phenyl ring can influence the pKa of the sulfonamide nitrogen and the overall electronic properties of the molecule.
-
Heterocyclic Replacements: Replacement of the phenyl ring with heterocycles such as pyridine, pyrimidine, or thiophene can introduce additional hydrogen bond donors or acceptors and alter the geometry of the molecule.
Modifications of the Sulfonamide Linker (Domain C)
The sulfonamide linker is a critical component for the hypothetical biological activity.
-
N-Alkylation: Alkylation of the sulfonamide nitrogen can be explored, although this may disrupt the hydrogen bonding interactions that are often crucial for the activity of sulfonamide-based inhibitors.
-
Bioisosteric Replacement: Replacement of the sulfonamide group with other bioisosteres such as a reversed sulfonamide, an amide, or a urea linkage could lead to novel interactions with the target.
Modifications of the Succinamic Acid Moiety (Domain D)
The succinamic acid tail provides a key interaction point with the biological target through its terminal carboxylic acid.
-
Chain Length Variation: The length of the dicarboxylic acid chain can be varied (e.g., malonamic, glutamic) to optimize the distance between the core scaffold and the acidic group.
-
Cyclization: The succinamic acid can be cyclized to form a succinimide ring, which may improve cell permeability and metabolic stability.[9]
-
Carboxylic Acid Bioisosteres: The terminal carboxylic acid can be replaced with other acidic bioisosteres such as a tetrazole, a hydroxamic acid, or a phosphonic acid, which may offer improved pharmacokinetic properties or novel binding interactions.
Hypothetical Biological Evaluation: A Protocol for Carbonic Anhydrase Inhibition
To assess the potential of the designed analogs as carbonic anhydrase inhibitors, a well-established in vitro assay can be employed.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
4-Nitrophenyl acetate (NPA)
-
Tris-HCl buffer (pH 7.4)
-
96-well microplates
-
Microplate reader
-
Test compounds (analogs of this compound)
-
Acetazolamide (positive control)
Procedure:
-
Prepare a stock solution of the test compounds and acetazolamide in DMSO.
-
In a 96-well plate, add 180 µL of Tris-HCl buffer to each well.
-
Add 10 µL of the test compound solution at various concentrations to the respective wells.
-
Add 10 µL of hCA II solution to each well and incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of NPA solution to each well.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.
-
The rate of NPA hydrolysis is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation and Interpretation
The results of the biological evaluation should be tabulated to facilitate a clear comparison of the structure-activity relationships.
| Compound ID | Modification | IC₅₀ (µM) for hCA II |
| Parent | N/A | Hypothetical Value |
| Analog A1 | 4-Methylpiperidine | |
| Analog B1 | 3-Fluoro-phenyl | |
| Analog D2 | Succinimide | |
| Acetazolamide | Positive Control | Known Value |
Conclusion
This technical guide has provided a comprehensive framework for the exploration of structural analogs of this compound. By leveraging the known biological activities of its constituent fragments, a rational approach to analog design has been outlined. The proposed synthetic pathway and biological evaluation protocol offer a clear roadmap for researchers to investigate this promising scaffold and unlock its therapeutic potential. Further studies, including in silico modeling and broader biological screening, will be instrumental in elucidating the full pharmacological profile of this versatile class of compounds.
References
- Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181.
- Bougheloum, A., et al. (2018). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Oriental Journal of Chemistry, 34(3), 1482-1488.
- Costantino, U., et al. (2009). A novel and efficient solvent-free and heterogeneous method for the synthesis of primary, secondary and bis-N-acylsulfonamides using metal hydrogen sulfate catalysts. Tetrahedron Letters, 50(26), 3289-3292.
- Massah, A. R., et al. (2011). P2O5/SiO2 as an Efficient and Recyclable Catalyst for N-Acylation of Sulfonamides under Heterogeneous and Solvent-free Conditions. Journal of the Iranian Chemical Society, 8(4), 1048-1056.
- Sun, S., et al. (2021). Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5. Bioorganic & Medicinal Chemistry Letters, 45, 128133.
- Levison, B. (2016). Peptide synthesis: what could happens with succinic anhydride?
- Monfared, H. H., & Ghorbani, M. (2007). N-Acylation of sulfonamides with carboxylic acid anhydride in solvent or solvent-free conditions.
- Saeed, S., et al. (2018). Synthesis and pharmacological activity of N-substituted succinimide analogs. Medicinal Chemistry Research, 27(4), 1147-1157.
- Haj Hossen, M., et al. (2021). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity.
- Ayub, Z., et al. (2013). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
- Alam, M. A., et al. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences, 67(2), 151.
- Crooks, P. A., et al. (2017). Succinamide derivatives of melampomagnolide B and their anti-cancer activities. Bioorganic & Medicinal Chemistry, 25(15), 4059-4072.
- Madkour, F. A., et al. (2020). Succinamic acid derivative building block was synthesized through the...
- Talent Chemical. (2023).
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PubChem. (n.d.). 4-(Piperidine-1-sulfonyl)aniline. Retrieved from [Link]
- Movsumov, I. S., et al. (2021). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 26(16), 4983.
- Qingdao Yuntian Biotech. (2017). Method for preparing 4-(piperidine-3-yl)aniline.
- Banks, H. D. (1992). Piperidine Synthesis. DTIC.
- Benchchem. (n.d.). 4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline.
- Sigma-Aldrich. (n.d.). 4-(Piperidin-1-ylsulfonyl)aniline | 6336-68-1.
- Rees, C. W., & Storr, R. C. (1969). Use of piperidine-1-sulphenyl chloride as a sulphur-transfer reagent in reactions with diamines: the preparation of sulphur–nitrogen heterocycles. Journal of the Chemical Society C: Organic, (6), 760-763.
- El-Nahass, E. E., et al. (2018). Ring opening reaction of succinic anhydride with the amino group of acrylamides.
- Tindom, S. (2016). Peptide synthesis: what could happens with succinic anhydride?
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Methodological & Application
synthesis protocol for N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid
An Application Note and Protocol for the Synthesis of N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a molecule of interest in medicinal chemistry and drug development. N-acylsulfonamides are recognized as valuable bioisosteres of carboxylic acids, offering similar physicochemical properties such as pKa and hydrogen bonding capacity, but with potentially enhanced metabolic stability. This protocol details a robust, two-stage synthetic route, beginning with the preparation of the key intermediate, 4-(Piperidine-1-sulfonyl)aniline, followed by its reaction with succinic anhydride. The guide is intended for researchers, chemists, and drug development professionals, providing not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and validation data to ensure reliable and reproducible results.
Introduction: The Scientific Rationale
The N-acylsulfonamide moiety is a prominent structural motif in a variety of pharmaceutically active compounds. Its utility stems largely from its function as a non-classical bioisostere of the carboxylic acid group. Unlike simple sulfonamides, the acidity of N-acylsulfonamides is comparable to that of carboxylic acids, with pKa values typically in the range of 3.5-4.5. This allows them to engage in similar ionic and hydrogen-bonding interactions with biological targets. However, they often exhibit superior stability against enzymatic hydrolysis, making them an attractive alternative for modulating the pharmacokinetic profiles of drug candidates.
The target molecule, this compound, combines this valuable N-acylsulfonamide functionality with a piperidine-sulfonylphenyl scaffold. This scaffold is present in various compounds explored for diverse biological activities. The synthesis strategy outlined herein is designed for clarity and reliability, proceeding through a stable and well-characterized sulfonamide intermediate.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages, starting from commercially available acetanilide.
-
Stage 1: Synthesis of Intermediate A - 4-(Piperidine-1-sulfonyl)aniline. This stage involves a three-step sequence: a. Protection & Chlorosulfonation: Acetanilide is used as the starting material. The acetyl group protects the aniline nitrogen from reacting with the chlorosulfonating agent and acts as a para-directing group, ensuring the desired regioselectivity. b. Sulfonamide Formation: The resulting 4-acetamidobenzenesulfonyl chloride is reacted with piperidine in a nucleophilic substitution reaction to form the protected sulfonamide. c. Deprotection: The acetyl group is removed via acid hydrolysis to yield the free aniline intermediate.
-
Stage 2: Synthesis of the Final Product. The amino group of 4-(Piperidine-1-sulfonyl)aniline undergoes a nucleophilic acyl substitution reaction with succinic anhydride. This reaction opens the anhydride ring to form the target succinamic acid derivative.
Visual Workflow of the Synthesis
Caption: Overall synthetic workflow from acetanilide to the final product.
Stage 1 Protocol: Synthesis of 4-(Piperidine-1-sulfonyl)aniline (Intermediate A)
This stage is critical for constructing the core sulfonamide structure.
Step 1a: Preparation of 4-Acetamidobenzenesulfonyl Chloride
Principle: This is an electrophilic aromatic substitution reaction. The acetylated aniline (acetanilide) is sufficiently activated for the reaction, and the bulky acetylamino group directs the incoming chlorosulfonyl group primarily to the para position. Using acetanilide instead of aniline prevents protonation of the highly basic amino group by the strong acid, which would deactivate the ring.[1][2]
Protocol:
-
Safety: This reaction involves highly corrosive chlorosulfonic acid and evolves large volumes of HCl gas. It must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, is mandatory.
-
Equip a 500 mL round-bottom flask with a mechanical stirrer and a gas outlet connected to a gas trap (e.g., an inverted funnel over a beaker of sodium bicarbonate solution).
-
Carefully charge the flask with chlorosulfonic acid (165 mL, ~2.5 mol). Cool the flask in an ice/water bath to 10-15 °C.
-
While stirring, add acetanilide (67.5 g, 0.5 mol) in small portions over 15-20 minutes, ensuring the internal temperature does not exceed 20 °C.
-
Once the addition is complete, remove the cooling bath and heat the reaction mixture to 60-70 °C using a heating mantle. Maintain this temperature for 2 hours. The reaction is complete when the evolution of HCl gas subsides.[3]
-
Allow the mixture to cool to room temperature.
-
In a separate large beaker (e.g., 2 L), prepare a mixture of crushed ice and water (~1 kg).
-
In the fume hood , very slowly and carefully pour the reaction mixture onto the stirred ice/water slurry. This decomposition is highly exothermic.
-
The white solid product, 4-acetamidobenzenesulfonyl chloride, will precipitate. Stir the slurry for 15 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
Press the solid as dry as possible on the funnel. The crude, moist product is used directly in the next step to minimize hydrolytic decomposition.
Step 1b: Preparation of N-[4-(Piperidine-1-sulfonyl)phenyl]acetamide
Principle: The highly reactive sulfonyl chloride undergoes nucleophilic attack by the secondary amine (piperidine) to form a stable sulfonamide bond. A base is typically used to scavenge the HCl generated during the reaction, although an excess of the amine can also serve this purpose.
Protocol:
-
Transfer the moist 4-acetamidobenzenesulfonyl chloride from the previous step to a 1 L flask equipped with a magnetic stirrer.
-
Add acetone (500 mL) to the flask and stir to create a suspension. Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add piperidine (100 mL, ~1.0 mol, >2 equivalents) dropwise to the cold suspension over 30 minutes. The reaction is exothermic. Maintain the temperature below 15 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-4 hours.
-
Pour the reaction mixture into 1 L of cold water with stirring. The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven at 50-60 °C.
Step 1c: Deprotection to 4-(Piperidine-1-sulfonyl)aniline
Principle: The acetyl protecting group is readily cleaved by acid-catalyzed hydrolysis to reveal the primary amine, yielding the desired intermediate.
Protocol:
-
Place the dried N-[4-(Piperidine-1-sulfonyl)phenyl]acetamide (~0.5 mol theoretical) in a 1 L round-bottom flask.
-
Add a mixture of concentrated hydrochloric acid (250 mL) and water (250 mL).
-
Heat the mixture to reflux (approx. 100-110 °C) with stirring for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath. The product hydrochloride salt may precipitate.
-
Slowly and carefully neutralize the mixture by adding aqueous sodium hydroxide solution (e.g., 10 M) until the pH is >10. This step should be done in an ice bath as it is highly exothermic.
-
The free amine, 4-(Piperidine-1-sulfonyl)aniline, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with copious amounts of cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification if necessary.
Stage 2 Protocol: Synthesis of this compound
Principle: This step involves the acylation of the primary aromatic amine of Intermediate A with succinic anhydride. The nucleophilic amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the five-membered ring and the formation of an amide and a terminal carboxylic acid in a single step.
Reagent & Parameter Table
| Parameter | Value | Notes |
| Intermediate A | 1.0 eq | 4-(Piperidine-1-sulfonyl)aniline |
| Succinic Anhydride | 1.1 eq | Slight excess ensures complete reaction. |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Approx. 10 mL per gram of Intermediate A. |
| Temperature | Room Temperature | Reaction is typically efficient without heating. |
| Reaction Time | 4-12 hours | Monitor by TLC for consumption of starting material. |
Detailed Experimental Protocol
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-(Piperidine-1-sulfonyl)aniline (e.g., 10.0 g, 41.6 mmol, 1.0 eq).
-
Add anhydrous dichloromethane (DCM, 100 mL) and stir until the starting material is fully dissolved.
-
Add succinic anhydride (4.58 g, 45.8 mmol, 1.1 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature. The product often begins to precipitate out of the non-polar solvent as it forms.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., eluent: 10% methanol in DCM). The reaction is typically complete within 4-12 hours.
-
Upon completion, if a precipitate has formed, collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold DCM to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator. Triturate the resulting residue with diethyl ether to induce precipitation.
-
Dry the final product, this compound, under vacuum. The product is typically obtained as a white or off-white solid and is often pure enough for most applications without further purification.
Characterization and Validation
| Property | Expected Value |
| Molecular Formula | C₁₅H₂₀N₂O₅S |
| Molecular Weight | 340.40 g/mol [4] |
| Appearance | White to off-white solid |
| Melting Point | Not reported; expected to be >150 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): ~12.1 (br s, 1H, COOH), ~10.4 (s, 1H, NH), ~7.7-7.8 (m, 4H, Ar-H), ~2.9 (m, 4H, piperidine N-CH₂), ~2.6 (t, 2H, CO-CH₂), ~2.5 (t, 2H, CH₂-COOH), ~1.5 (m, 4H, piperidine CH₂), ~1.4 (m, 2H, piperidine CH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): ~174 (COOH), ~171 (C=O), ~143 (Ar-C), ~134 (Ar-C), ~128 (Ar-CH), ~119 (Ar-CH), ~46 (piperidine N-CH₂), ~31 (CH₂), ~29 (CH₂), ~25 (piperidine CH₂), ~23 (piperidine CH₂) |
| Purity (by HPLC) | ≥95%[5] |
Safety and Handling
-
This compound: Listed as an irritant. Avoid contact with eyes, skin, and clothing.[4]
-
4-(Piperidine-1-sulfonyl)aniline: May be harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation.
-
Chlorosulfonic Acid: Extremely corrosive and reacts violently with water. Handle with extreme care in a fume hood.
-
Succinic Anhydride: Can cause skin and eye irritation.
-
General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Use adequate ventilation and handle all chemicals within a fume hood.
References
-
University of Colorado, Boulder. Synthesis of Sulfanilamide. [Link]
-
PrepChem. Synthesis of 4-Acetamidobenzenesulfonyl chloride. [Link]
-
University of the West Indies. MULTISTEP SYNTHESIS PROTECTING GROUPS. [Link]
-
PubChem. N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide. [Link]
- Google Patents. CN102731369A - Synthesis method for N-substituted-4-piperidone.
- Google Patents.
- Google Patents. US4621154A - Process for preparing 4-(4-biphenylyl)-4-oxo-butanoic acid.
- Google Patents.
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Organic Syntheses. p-ACETAMINOBENZENESULFONYL CHLORIDE. [Link]
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Abdel-Rahman, H. M., et al. (2005). SYNTHESIS, ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF NOVEL 4-OXO-4-(4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL) BUTANOIC ACID DERIVATIVES. ResearchGate. [Link]
-
Buzard, D., et al. (2011). Discovery and characterization of potent and selective 4-oxo-4-(5-(5-phenyl-1,2,4-oxadiazol-3-yl)indolin-1-yl)butanoic acids as S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 6013-8. [Link]
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PubChem. Succinanilic acid. [Link]
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purification techniques for N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid
An Application Guide to the Purification of N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of this compound. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple procedural lists to offer a deep dive into the strategic selection and execution of purification techniques. We explore the causal relationships between the molecule's physicochemical properties and the efficacy of various purification methods, including acid-base extraction, recrystallization, and column chromatography. Each protocol is designed as a self-validating system, incorporating in-process purity checks and final quality verification steps to ensure the highest scientific integrity.
Introduction: The Purification Challenge
This compound is a molecule of interest in pharmaceutical research, integrating three key functional domains: a sulfonamide, an aromatic ring, and a succinamic acid moiety. The presence of a terminal carboxylic acid group and multiple polar functionalities presents a distinct set of challenges for purification. Achieving high purity is paramount, as even minor impurities can significantly impact the results of biological assays, skew structure-activity relationship (SAR) studies, and compromise the safety and efficacy of potential drug candidates.[1] This guide provides a strategic framework for navigating these challenges to obtain a final product of verifiable purity.
Physicochemical Profile and Strategic Implications
Understanding the inherent properties of the target molecule is the cornerstone of an effective purification strategy. The structure combines a polar, acidic head (succinamic acid) with a more moderately polar sulfonamide tail.
| Property | Value / Prediction | Strategic Implication |
| Molecular Formula | C₁₅H₂₀N₂O₅S | Used for mass spectrometry confirmation.[2] |
| Molecular Weight | 340.39 g/mol | Essential for calculating molarity and reaction yields.[2] |
| Key Functional Groups | Carboxylic Acid, Amide, Sulfonamide | Dictates solubility, acidity, and chromatographic behavior. |
| Predicted Acidity (pKa) | ~4.5 (Carboxylic Acid) | The acidic proton is key for selective extraction and pH-controlled chromatography. |
| Predicted Polarity | High | Suggests poor solubility in non-polar solvents and strong interaction with polar stationary phases.[3][4] |
The molecule's primary acidic handle is the carboxylic acid. This feature is the most powerful tool for its separation from neutral or basic impurities. Its high polarity means that traditional normal-phase silica chromatography can be challenging, often resulting in significant tailing, whereas reversed-phase chromatography is generally more suitable.[5]
Initial Purity Assessment: The First Step to Validation
Before embarking on a large-scale purification, a rapid assessment of the crude material is essential. This preliminary analysis informs the choice of purification method and establishes a baseline against which the final product's purity can be compared.
Protocol 3.1: Thin-Layer Chromatography (TLC) Analysis
Objective: To quickly visualize the number of components in the crude mixture and optimize a solvent system for column chromatography.
Methodology:
-
Sample Preparation: Dissolve a small amount (~1 mg) of the crude product in a suitable solvent like methanol or acetone.
-
Plate Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).
-
Eluent System Development: Place the plate in a developing chamber containing a pre-equilibrated mobile phase. A good starting point for this polar, acidic compound is a mixture of a moderately polar solvent and a polar solvent, with an acid modifier.
-
System 1: 95:5 Dichloromethane:Methanol + 0.5% Acetic Acid
-
System 2: 80:20 Ethyl Acetate:Hexane + 1% Acetic Acid
-
-
Visualization: After development, dry the plate and visualize the spots under UV light (254 nm).[1][6] The presence of multiple spots indicates impurities.
-
Analysis: The ideal solvent system should provide a Retention Factor (Rƒ) of ~0.3-0.4 for the target compound, with good separation from all impurities. The inclusion of acetic or formic acid is critical to protonate the carboxylic acid, minimizing streaking on the silica plate.
Purification Methodologies: Principles and Protocols
The choice of purification method depends on the nature of the impurities, the scale of the purification, and the required final purity.
Strategy 1: Selective Acid-Base Extraction
Expertise & Rationale: This technique is the most effective first-pass purification method if the primary impurities are neutral or basic. It leverages the acidic nature of the succinamic acid moiety to selectively transfer the target compound between immiscible organic and aqueous phases. Sodium bicarbonate (NaHCO₃) is a sufficiently strong base to deprotonate the carboxylic acid (pKa ~4.5) but is generally not strong enough to deprotonate less acidic functional groups, offering excellent selectivity.
Diagram 4.1.1: Acid-Base Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Protocol 4.1.2: Acid-Base Extraction
-
Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Mixing & Separation: Stopper the funnel and shake vigorously, venting frequently to release CO₂ gas. Allow the layers to separate fully.
-
Collection: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer two more times with fresh NaHCO₃ solution to ensure complete recovery.
-
Washing (Trustworthiness Step): Combine all aqueous extracts and wash once with a fresh portion of the organic solvent (e.g., EtOAc) to remove any co-extracted neutral impurities. Discard this organic wash.
-
Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH of the solution is ~2 (test with pH paper). A precipitate of the pure product should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, and then with a small amount of a non-polar solvent like hexane to aid drying.
-
Drying: Dry the purified solid under high vacuum.
Strategy 2: Recrystallization
Expertise & Rationale: Recrystallization is a powerful technique for removing small amounts of impurities from a solid product, significantly enhancing its crystalline order and purity. The key is identifying a solvent (or solvent pair) in which the compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures. Given the compound's polarity, polar protic solvents are excellent candidates.[7]
Diagram 4.2.1: Recrystallization Solvent Selection Logic
Caption: Decision tree for selecting a recrystallization solvent.
Protocol 4.2.2: Recrystallization from Isopropanol/Water
-
Solvent Addition: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot isopropanol (IPA) and bring the mixture to a boil (using a hot plate and stirring) until the solid completely dissolves.
-
Co-Solvent Addition (If Needed): If the compound is very soluble even in minimal hot IPA, add hot water dropwise until a slight turbidity (cloudiness) persists. Then, add a few more drops of hot IPA to redissolve the precipitate and obtain a clear solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold 50:50 IPA/water, followed by cold water.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Strategy 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Expertise & Rationale: When the highest possible purity is required, or when impurities are structurally very similar to the target compound, preparative HPLC is the method of choice.[8][9] Given the compound's polar and acidic nature, reversed-phase chromatography is the most robust approach. A C18 column is used, where the nonpolar stationary phase retains the compound through hydrophobic interactions. A polar mobile phase (water/acetonitrile or water/methanol) is used for elution. Adding a small amount of acid (formic acid or TFA) to the mobile phase is crucial to keep the carboxylic acid protonated, ensuring sharp, symmetrical peaks and reproducible retention.[5]
Protocol 4.3.1: Reversed-Phase Prep-HPLC
| Parameter | Condition | Rationale |
| Column | C18 Silica, 5-10 µm particle size | Standard for reversed-phase separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase; formic acid suppresses ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution. |
| Gradient | 20% to 80% B over 30 minutes | A broad gradient to ensure elution of the compound while separating from impurities. |
| Flow Rate | Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column) | Scaled for preparative throughput. |
| Detection | UV at 254 nm and 280 nm | Aromatic ring provides strong UV absorbance for fraction collection. |
| Sample Prep | Dissolve crude in minimal DMSO or DMF, then dilute with Mobile Phase A. | Ensure solubility and compatibility with the aqueous mobile phase. |
Methodology:
-
System Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 20% B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample solution onto the column.
-
Fraction Collection: Monitor the UV chromatogram and collect the fractions corresponding to the main peak corresponding to the target compound.
-
Analysis: Analyze the collected fractions by analytical HPLC or TLC to confirm purity.
-
Solvent Removal: Combine the pure fractions and remove the acetonitrile/methanol and water, typically by rotary evaporation followed by lyophilization (freeze-drying) to obtain the final solid product.
Final Purity Verification and Characterization
A successful purification must be confirmed with rigorous analytical testing.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC run on the final product should show a single major peak, allowing for quantification of purity (e.g., >99% by area normalization).
-
Melting Point: A sharp and un-depressed melting point range is a strong indicator of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean, with chemical shifts and integrations matching the expected structure of this compound and no signals corresponding to impurities or residual solvents.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Summary and Method Selection
Choosing the right purification strategy is a balance of scale, required purity, and the nature of the impurities.
Diagram 6.1: Purification Strategy Decision Flowchart
Caption: Decision guide for selecting the optimal purification method.
| Technique | Pros | Cons | Best For |
| Acid-Base Extraction | High capacity, fast, inexpensive, removes neutral/basic impurities effectively. | Does not remove acidic or very polar neutral impurities. | First-pass, large-scale purification from a reaction mixture. |
| Recrystallization | Yields high-purity crystalline material, scalable, cost-effective. | Requires a suitable solvent, can have lower recovery. | Second-pass purification to achieve >98% purity. |
| Prep-HPLC | Highest resolution, can separate very similar compounds, achieves >99.5% purity. | Lower capacity, expensive (solvents/columns), time-consuming solvent removal. | Final polishing step for analytical standards or high-potency compounds. |
References
- Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
-
Waters Corporation. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. Retrieved from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]
-
Bowser, J. R., et al. (1983). Preparation of sulfonamides from N-silylamines. The Journal of Organic Chemistry, 48(22), 4111-4113. [Note: While the provided link is to a PMC article referencing this, the direct link to the original paper is preferred if available. The search result provides the citation.] Retrieved from [Link]
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Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved from [Link]
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Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide. Retrieved from [Link]
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Ardena. (n.d.). Preparative HPLC Purification. Retrieved from [Link]
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USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
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Li, Q., et al. (2020). Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth. Frontiers in Bioengineering and Biotechnology, 7, 471. Retrieved from [Link]
- Google Patents. (n.d.). Process for the crystallization of succinic acid - US20120238722A1.
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Application Notes and Protocols for Cell-Based Assays Using N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid
Introduction: Unveiling the Potential of a Novel Sulfonamide Derivative
The compound N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid belongs to the sulfonamide class of molecules, a scaffold renowned for its diverse and significant biological activities.[1][2] While specific literature on this particular molecule is emerging, its structural components—a piperidine-1-sulfonyl-phenyl core and a succinamic acid moiety—suggest a strong potential for biological activity, particularly in the realm of oncology and enzyme inhibition.
Recent studies on compounds with a similar "piperidine-1-sulfonyl-phenyl" backbone have indicated potential as inhibitors of tankyrase poly(ADP-ribose) polymerase enzymes, which are integral to colon cancer progression.[3][4][5] Furthermore, the broader family of sulfonamides has been a cornerstone in the development of antitumor, antiviral, and antimicrobial agents.[1][6][7] The succinamic acid component, a derivative of the metabolic intermediate succinic acid, may influence the compound's solubility, cell permeability, and interaction with biological targets.[8][9][10][11]
This guide provides a framework for researchers to conduct initial cell-based investigations into the biological effects of this compound. The protocols detailed below are designed to first establish its cytotoxic potential against cancer cell lines and then to explore a plausible mechanism of action through enzyme inhibition and cell cycle analysis.
Hypothesized Mechanism of Action
Based on its structural features, we can hypothesize that this compound may exert its effects through one or more of the following mechanisms:
-
Enzyme Inhibition: The sulfonamide group is a well-known pharmacophore that can target and inhibit specific enzymes. Given the activity of similar compounds, it may act as an inhibitor of enzymes crucial for cancer cell survival and proliferation, such as tankyrase or other polymerases.
-
Disruption of Cellular Metabolism: The succinamic acid portion could potentially interfere with metabolic pathways that rely on succinate, a key component of the citric acid cycle.
-
Induction of Apoptosis or Cell Cycle Arrest: By inhibiting key cellular processes, the compound may trigger programmed cell death (apoptosis) or halt the cell cycle, thereby preventing cancer cell proliferation.
The following experimental workflow is designed to systematically test these hypotheses.
Caption: A simplified diagram of an enzyme inhibition mechanism.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is a powerful technique to determine if a compound induces cell cycle arrest at a specific phase (G1, S, or G2/M). [6][7] Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Data Analysis:
-
The DNA content of the cells will be measured. The resulting histogram will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of the treated cells with the untreated control. An accumulation of cells in a particular phase indicates cell cycle arrest.
Expected Results:
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 50% | 30% | 20% |
| Compound (IC50) | 70% | 15% | 15% |
An increase in the percentage of cells in the G1 phase, for instance, would suggest that the compound induces a G1 cell cycle arrest.
Conclusion and Future Directions
This guide provides a foundational set of protocols for the initial characterization of this compound. The results from these assays will provide valuable insights into its cytotoxic potential and possible mechanisms of action. Positive results, such as potent cytotoxicity and specific enzyme inhibition or cell cycle arrest, would warrant further investigation, including:
-
Apoptosis Assays: To determine if the observed cytotoxicity is due to programmed cell death.
-
Western Blotting: To analyze the expression levels of key proteins involved in the cell cycle and apoptosis.
-
In Vivo Studies: To evaluate the compound's efficacy and safety in animal models.
By following a systematic and hypothesis-driven approach, researchers can effectively elucidate the biological functions of this and other novel compounds.
References
-
Synthesis, crystal structure and in-silico evaluation of arylsulfonamide Schiff bases for potential activity against colon cancer. IUCr. [Link]
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Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals. [Link]
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Synthesis, crystal structure and in-silico evaluation of arylsulfonamide Schiff bases for potential activity against colon cancer. PubMed. [Link]
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Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC - NIH. [Link]
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Structures of biologically active coumarin sulfonamide scaffolds 18-20. ResearchGate. [Link]
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Pathogenetic and pharmacodynamic features of succinic acid derivative application for various diseases of the cardiovascular and nervous systems. Hep Journals. [Link]
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Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. PubMed. [Link]
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Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. PubMed. [Link]
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Tailoring of novel biologically active molecules based on N4-substituted sulfonamides bearing thiazole moiety exhibiting unique multi-addressable biological potentials. ResearchGate. [Link]
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What are the pharmaceutical applications of succinic acid?. Blog - Talent. [Link]
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Succinic acid. Wikipedia. [Link]
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Camphor-10-Sulfonamide Amino Acid Esters: Synthesis, Antiviral Evaluation, and Molecular Docking Insights. MDPI. [Link]
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Application Note & Protocols: A Framework for Investigating N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid and Novel Compounds in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of Novel Chemical Entities
Structural Hypothesis: Deducing Potential Targets from Molecular Architecture
The structure of N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid contains several key functional groups that are prevalent in known enzyme inhibitors. This allows us to form educated hypotheses about its potential biological targets.
-
Sulfonamide Moiety: The sulfonamide group is a well-established pharmacophore known to interact with the active sites of various enzymes, most notably carbonic anhydrases and matrix metalloproteinases (MMPs)[4]. The sulfonamide can coordinate with metal ions, such as the zinc ion present in the active site of MMPs, acting as a potent inhibitor[5].
-
Piperidine Ring: The piperidine nucleus is a common scaffold in medicinal chemistry, found in numerous bioactive compounds[6]. Depending on its substitutions, it can interact with a variety of receptors and enzymes, including acetylcholinesterase and other hydrolases[6][7][8].
-
Succinamic Acid (Carboxylic Acid) Moiety: The terminal carboxylic acid provides a key hydrogen bonding and potential metal-chelating group. Carboxylate groups are known to be critical for the binding of inhibitors to the active sites of many enzymes, including MMPs, where they can interact with the catalytic zinc ion.
Based on these structural alerts, a primary hypothesis is that this compound may act as an inhibitor of Matrix Metalloproteinases (MMPs) . MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, making them important targets in cancer, arthritis, and cardiovascular diseases[5][9].
The Investigative Workflow: A Roadmap to Characterization
The journey of characterizing a novel enzyme inhibitor follows a logical and phased progression. The following workflow provides a robust framework for this process.
Caption: A phased workflow for the characterization of a novel enzyme inhibitor.
Detailed Protocols
The following protocols are presented as robust, self-validating methodologies for executing the investigative workflow. For our hypothesized target, we will focus on a generic MMP inhibition assay.
Protocol 3.1: Preparation of this compound for Screening
Rationale: Proper preparation of the test compound is critical for obtaining reliable and reproducible data. Poor solubility can lead to false negatives or inaccurate potency measurements.
-
Solubility Testing:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serially dilute the stock solution in various aqueous assay buffers (e.g., Tris-HCl, PBS) to determine the highest concentration at which the compound remains soluble. Visually inspect for precipitation.
-
Self-Validation: The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid affecting enzyme activity. A solvent control well must be included in all experiments.
-
-
Stock Solution Preparation:
-
Based on solubility tests, prepare a 100X stock solution in a suitable solvent (e.g., 100% DMSO).
-
Aliquot and store at -20°C or -80°C to prevent freeze-thaw cycles[10].
-
Protocol 3.2: In Vitro MMP Inhibition Screening Assay (Fluorometric)
Rationale: A fluorometric assay using a FRET (Förster Resonance Energy Transfer) substrate is a sensitive and high-throughput method for initial screening[11]. The cleavage of the substrate by an active MMP separates a fluorophore from a quencher, resulting in a detectable fluorescent signal.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-9)
-
MMP Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
FRET-based MMP substrate
-
This compound (Test Inhibitor)
-
A known broad-spectrum MMP inhibitor (e.g., GM6001 or NNGH) as a positive control[10][11].
-
96-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the MMP enzyme to the working concentration in cold MMP Assay Buffer. The exact concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.
-
Assay Plate Setup:
-
Blank (No Enzyme): 50 µL of MMP Assay Buffer.
-
Enzyme Control (100% Activity): 49 µL of diluted MMP enzyme + 1 µL of solvent (e.g., DMSO).
-
Positive Inhibitor Control: 49 µL of diluted MMP enzyme + 1 µL of 100X positive control inhibitor stock.
-
Test Inhibitor: 49 µL of diluted MMP enzyme + 1 µL of 100X test inhibitor stock (for a final screening concentration of, for example, 10 µM).
-
Solvent Control: If the solvent concentration is a concern, include a well with the enzyme and the final concentration of the solvent used to dissolve the inhibitor[10].
-
-
Pre-incubation: Add the components as described above to the 96-well plate. Mix gently and pre-incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a 2X substrate solution in MMP Assay Buffer. Add 50 µL of the 2X substrate solution to all wells to initiate the reaction (final volume = 100 µL).
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence kinetically for 30-60 minutes, with readings every 1-2 minutes. The excitation and emission wavelengths will depend on the specific FRET substrate used (e.g., Ex/Em = 325/393 nm)[10].
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Calculate the percent inhibition using the following formula: % Inhibition = (1 - (Rate of Test Inhibitor / Rate of Enzyme Control)) * 100
-
A "hit" is typically defined as a compound that shows >50% inhibition at the screening concentration.
-
Protocol 3.3: IC50 Determination
Rationale: The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%. It is a key measure of an inhibitor's potency. This is determined by performing the assay with a range of inhibitor concentrations.
Procedure:
-
Follow the same procedure as the screening assay (Protocol 3.2).
-
Instead of a single concentration, prepare a serial dilution of the test inhibitor. A common approach is an 8-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic non-linear regression model to determine the IC50 value[12].
Data Presentation:
| Compound | Target Enzyme | IC50 (µM) |
| N-[...]-succinamic acid | MMP-1 | Hypothetical Value |
| N-[...]-succinamic acid | MMP-2 | Hypothetical Value |
| N-[...]-succinamic acid | MMP-9 | Hypothetical Value |
| GM6001 (Control) | MMP-9 | Known Value |
Protocol 3.4: Mechanism of Action (MoA) Studies
Rationale: MoA studies are crucial to understand how the inhibitor interacts with the enzyme. By varying the concentrations of both the substrate and the inhibitor, one can determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed[13].
Procedure:
-
Experimental Design: Set up a matrix of reactions. You will need to run the enzyme assay at several fixed inhibitor concentrations, and for each inhibitor concentration, you will vary the substrate concentration.
-
Inhibitor Concentrations: Choose concentrations around the IC50 value (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Substrate Concentrations: Choose concentrations that span the Michaelis-Menten constant (Km) of the substrate (e.g., 0.2 x Km, 0.5 x Km, 1 x Km, 2 x Km, 5 x Km). The Km must be determined in a separate experiment if it is not known[12][14].
-
-
Assay Execution: Perform the enzymatic assays as described in Protocol 3.2 for each condition in the matrix.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each combination of substrate and inhibitor concentration.
-
Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/V vs. 1/[S]).
-
Competitive Inhibition: Lines will intersect on the y-axis.
-
Non-competitive Inhibition: Lines will intersect on the x-axis.
-
Uncompetitive Inhibition: Lines will be parallel.
-
-
Alternatively, and more accurately, use non-linear regression to fit the data directly to the Michaelis-Menten equations for different inhibition models to determine the inhibition constant (Ki)[15].
-
Caption: Workflow for determining the mechanism of enzyme inhibition.
Concluding Remarks
The path to characterizing a novel enzyme inhibitor is a systematic process grounded in fundamental biochemical principles. While this compound currently represents an exploratory starting point, the structural motifs it contains provide a rational basis for initiating an investigation, particularly towards the matrix metalloproteinase family. By employing the phased workflow and detailed protocols outlined in this guide—from initial screening and potency determination to in-depth mechanism of action studies—researchers can efficiently and rigorously elucidate the inhibitory profile of this, and any other, novel compound. This structured approach ensures scientific integrity, generates reliable and reproducible data, and ultimately accelerates the journey from a promising molecule to a well-understood pharmacological tool or therapeutic lead.
References
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Assay Genie. MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). [Link]
-
Hu, X., & Zhang, X. (2009). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Pharmaceutical Biotechnology, 16(4), 311-315. [Link]
-
Clark, I. M. (2001). Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. In Matrix Metalloproteinase Protocols (pp. 201-208). Humana Press. [Link]
-
Inglese, J., et al. (2006). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Copeland, R. A. (2005). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay?. (2015). [Link]
-
Golic Grdadolnik, S. (2003). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Acta Chimica Slovenica, 50(4), 633-644. [Link]
-
Amine, A., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors, 9(9), 247. [Link]
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Chem-Space. 4-(BENZENESULFONYL)-N-PHENYLPIPERIDINE-1-CARBOXAMIDE. [Link]
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PubChem. N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide. [Link]
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Wikipedia. Piperidine-4-sulfonic acid. [Link]
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PubChem. Piperidine-4-sulfonic acid. [Link]
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Sugimoto, H., et al. (1992). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of medicinal chemistry, 35(24), 4542–4548. [Link]
-
Aziz-ur-Rehman, et al. (2013). Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. SciForum. [Link]
-
Yeh, J. Z., et al. (1975). Characterization of neuromuscular blocking action of piperidine derivatives. The Journal of pharmacology and experimental therapeutics, 194(2), 325–337. [Link]
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Application Notes and Protocols for the In vivo Formulation of N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid
Abstract
This document provides a comprehensive guide for the formulation of N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid, a compound anticipated to have poor aqueous solubility, for in vivo research applications. These application notes are intended for researchers, scientists, and professionals in the field of drug development. The protocols herein are designed to be adaptable, ensuring scientific integrity and logical workflow from pre-formulation to the final preparation for animal studies.
Introduction: Navigating the Challenges of Poor Solubility
This compound is a molecule with a predicted acidic pKa of approximately 4.45, suggesting its solubility will be pH-dependent. The structural components, including a phenyl-sulfonamide and a succinamic acid moiety, indicate a likelihood of low aqueous solubility, a common hurdle in the development of new chemical entities. It is estimated that a significant percentage of new drug candidates exhibit poor water solubility, which can lead to low bioavailability and hinder preclinical development.[1] For in vivo studies, a well-designed formulation is critical to ensure adequate exposure of the test substance to the biological system, allowing for a reliable assessment of its pharmacological and toxicological profile.
This guide will explore various formulation strategies to enhance the bioavailability of this poorly soluble compound, focusing on practical, step-by-step protocols that can be implemented in a standard laboratory setting.
Pre-formulation Studies: The Foundation of a Robust Formulation
Before embarking on full-scale formulation development, a thorough characterization of the active pharmaceutical ingredient (API) is paramount. These pre-formulation studies provide the necessary data to make informed decisions about the most suitable formulation strategy.
Physicochemical Characterization
A comprehensive understanding of the API's properties is the first step.
| Property | Predicted/Estimated Value | Significance for Formulation |
| Molecular Weight | 340.39 g/mol | Influences diffusion and dissolution rates. |
| pKa | ~4.45 (acidic) | Indicates pH-dependent solubility; the compound will be less soluble in acidic environments (like the stomach) and more soluble in neutral to alkaline environments (like the intestine). |
| Aqueous Solubility | Likely low (<100 µg/mL) | This is a critical parameter that dictates the need for enabling formulations. A structurally similar compound, 1-[[4-(Acetylamino)phenyl]sulfonyl]-2-piperidinecarboxylic acid, has a reported water solubility of 44.4 µg/mL.[2] |
| LogP | High (predicted) | A high LogP suggests good membrane permeability but poor aqueous solubility. |
| Crystallinity | To be determined (likely crystalline) | The crystalline form is generally less soluble than the amorphous form. |
Workflow for Pre-formulation Assessment
Caption: Workflow for pre-formulation studies.
Formulation Strategies and Protocols
Based on the predicted acidic nature and poor solubility of this compound, the following formulation approaches are recommended.
Strategy 1: Aqueous Suspension for Oral Administration
For initial in vivo screening, a simple aqueous suspension is often the most straightforward approach. The goal is to create a uniform dispersion of fine particles.
Rationale: This method is quick to prepare and avoids the use of organic solvents that could interfere with the study. The key is to ensure the particle size is small and uniform and that the suspension is stable enough for accurate dosing.
Protocol for Aqueous Suspension Preparation (10 mg/mL):
-
Particle Size Reduction: If the API is in a coarse crystalline form, reduce the particle size using a mortar and pestle or a mechanical mill. The goal is to achieve a particle size of less than 10 µm to improve the dissolution rate.
-
Wetting the API: In a clean glass vial, add the required amount of this compound. Add a small amount of a wetting agent, such as a few drops of a 1% Tween® 80 solution, and triturate to form a uniform paste. This step is crucial to ensure the hydrophobic drug powder is properly dispersed in the aqueous vehicle.
-
Vehicle Preparation: Prepare the vehicle by dissolving a suspending agent in purified water. A common choice is 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) or 0.5% (w/v) methylcellulose. These agents increase the viscosity of the vehicle, slowing down the sedimentation of the drug particles.[3]
-
Dispersion: Gradually add the vehicle to the API paste while stirring continuously. Use a magnetic stirrer or a vortex mixer to ensure a homogenous suspension.
-
Final Volume and Storage: Adjust the final volume with the vehicle and store the suspension in a tightly sealed container at 2-8°C. Always re-disperse the suspension thoroughly by shaking before each administration.
Table of Common Excipients for Oral Suspensions:
| Excipient Type | Example | Concentration Range | Function |
| Suspending Agent | Carboxymethylcellulose Sodium | 0.25-1.0% | Increases viscosity to prevent rapid settling. |
| Wetting Agent | Tween® 80 (Polysorbate 80) | 0.1-0.5% | Reduces the surface tension between the drug particles and the vehicle. |
| pH Modifier | Phosphate or Citrate Buffer | q.s. to desired pH | To adjust the pH of the formulation, which can impact solubility and stability. |
Strategy 2: Amorphous Solid Dispersion for Enhanced Solubility
For compounds with very low solubility, converting the crystalline form to a higher-energy amorphous state can significantly improve the dissolution rate and oral bioavailability. This is often achieved by creating a solid dispersion with a polymer.[4]
Rationale: In an amorphous solid dispersion (ASD), the drug is molecularly dispersed within a polymer matrix. This prevents re-crystallization and maintains the drug in a supersaturated state in the gastrointestinal fluids, which can enhance absorption.[1]
Protocol for Preparing an Amorphous Solid Dispersion by Solvent Evaporation:
-
Solvent Selection: Identify a common solvent in which both this compound and the chosen polymer (e.g., PVP K30, HPMC) are soluble. A mixture of dichloromethane and methanol is often a good starting point.
-
Dissolution: Dissolve the API and the polymer in the selected solvent system. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be kept as low as possible to minimize thermal degradation.
-
Drying: Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Characterization: Gently grind the dried ASD into a fine powder. Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the absence of crystallinity.
-
Formulation of the ASD: The resulting ASD powder can then be suspended in an aqueous vehicle for oral dosing, as described in Strategy 1.
Caption: Workflow for amorphous solid dispersion preparation.
In Vivo Study Considerations
The choice of formulation will have a direct impact on the in vivo study design and outcomes.
-
Dose Administration: For suspensions, ensure the formulation is homogenous before each dose is drawn. Use appropriate gavage needles for oral administration to rodents.
-
Vehicle Control: Always include a vehicle-only control group in your study to account for any effects of the excipients.
-
Pharmacokinetic Studies: When evaluating pharmacokinetics, it is crucial to understand that different formulations can lead to vastly different absorption profiles. The goal is to achieve a profile that is suitable for the intended therapeutic application.
Conclusion
The successful in vivo evaluation of this compound hinges on the selection and careful preparation of an appropriate formulation. Due to its predicted poor aqueous solubility and acidic nature, simple aqueous suspensions or more advanced techniques like amorphous solid dispersions are viable starting points. The protocols provided in these application notes offer a systematic approach to formulating this compound for preclinical research. It is imperative that researchers adapt these methods based on their own experimental findings from pre-formulation studies to ensure the development of a stable, homogenous, and bioavailable formulation.
References
-
Scribd. Pharmaceutical Excipients of Oral Suspension Formulations. Available from: [Link]
-
Meinl, L. et al. Transformation of acidic poorly water soluble drugs into ionic liquids. European Journal of Pharmaceutics and Biopharmaceutics. 2015;94:179-190. Available from: [Link]
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Walsh Medical Media. Practical aspects of improving drug solubility of poorly soluble drugs in formulations. Available from: [Link]
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World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Drug Development & Delivery. Formulating Immediate-Release Tablets for Poorly Soluble Drugs. 2020. Available from: [Link]
-
Koel, M. et al. Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Pharmaceutical and Biomedical Analysis. 1996;14(8-10):1099-1106. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. Effect of a novel succinamic acid derivative as potential anti-diabetic agent in experimental diabetic rats. 2018;8(6-s):102-108. Available from: [Link]
-
PubChem. N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide. Available from: [Link]
-
ResearchGate. Structures and physico-chemical properties of the sulfonamide antibiotics under investigation. Available from: [Link]
-
ResearchGate. Succinamic acid derivative building block was synthesized through the... Available from: [Link]
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ResearchGate. Selected physicochemical properties of the sulfonamide antibiotics. Available from: [Link]
-
Sharma, S. B. et al. Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line. Cureus. 2022;14(10):e30205. Available from: [Link]
-
Al-Masoudi, N. A. et al. Design, Synthesis and Biological Evaluation of N4-Sulfonamido-Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivatives as Potential DPP IV Inhibitors. Molecules. 2013;18(12):14668-14684. Available from: [Link]
-
Li, Y. et al. Current Scenario of Hydroxamic Acid Derivatives With In Vivo Antitumor Therapeutic Potential. Archiv der Pharmazie. 2025;e202300438. Available from: [Link]
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ResearchGate. Basic physicochemical properties of sulfonamides. Available from: [Link]
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Bou-Salah, L. M. et al. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Sciences. 2020;5(1):1-13. Available from: [Link]
-
Wikipedia. Piperidine-4-sulfonic acid. Available from: [Link]
-
PubChem. 4-Phenylpiperidine. Available from: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid
Document ID: TSS-2026-01-15-C15H20N2O5S
Introduction
Welcome to the technical support guide for the synthesis of N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid. This molecule is synthesized via the nucleophilic acylation of 4-(piperidine-1-sulfonyl)aniline with succinic anhydride. While the reaction appears straightforward, the electronic properties of the starting materials and the sensitivity of the reagents can lead to challenges, most notably inconsistent or low yields.
This guide is structured as a series of troubleshooting questions and answers to directly address common issues encountered in the laboratory. It is designed for researchers and drug development professionals to help diagnose problems, understand the underlying chemical principles, and implement effective solutions.
Troubleshooting Guide: Diagnosing and Solving Synthesis Issues
Question 1: My reaction yield is consistently low or negligible. What are the most probable causes?
This is the most common issue reported. Low yield can typically be traced back to one of three areas: the integrity of your starting materials, suboptimal reaction conditions, or losses during product work-up.
Answer:
Let's break down the potential culprits systematically.
A. Integrity of Starting Materials
-
Hydrolyzed Succinic Anhydride: Succinic anhydride is highly susceptible to hydrolysis by atmospheric moisture, converting it to the unreactive succinic acid.[1] The carboxylic acid will not acylate the aniline under these conditions and will complicate your purification.
-
Expert Insight: The electron-withdrawing nature of the piperidine-1-sulfonyl group deactivates the aniline, making it a weaker nucleophile. This sluggish reactivity means it cannot effectively compete with even trace amounts of water for the anhydride.
-
Corrective Action: Always use a fresh, unopened bottle of succinic anhydride if possible. If not, dry the reagent in a vacuum oven (60-70 °C) for several hours before use. Store it in a desiccator.
-
-
Purity of 4-(piperidine-1-sulfonyl)aniline: Impurities in your starting aniline will carry through the reaction and can interfere with product crystallization, leading to perceived low yields.
-
Self-Validation Protocol: Check the melting point of your aniline starting material against the literature value. You can also run a quick ¹H NMR to ensure its purity before starting the reaction.
-
B. Suboptimal Reaction Conditions
The choice of solvent and temperature is critical for this reaction.
| Parameter | Recommended | Rationale & Troubleshooting |
| Solvent | Anhydrous Aprotic Solvents (THF, Acetonitrile, Dichloromethane) | Protic solvents (e.g., ethanol, water) can compete with the aniline to open the anhydride ring, leading to solvent-adduct impurities. Ensure your chosen solvent is truly anhydrous.[1][2] |
| Temperature | Room Temperature (20-25 °C) initially, with optional gentle heating (40-50 °C) if the reaction stalls. | The reaction should proceed readily at room temperature.[3] If TLC analysis shows a stalled reaction after 2-3 hours, gentle warming can increase the rate. Avoid high temperatures, which can promote side reactions or decomposition. |
| Stoichiometry | 1.0 equivalent of aniline to 1.05-1.1 equivalents of succinic anhydride. | A slight excess of the anhydride can help drive the reaction to completion. A large excess will result in significant succinic acid (from hydrolysis during work-up) that must be removed. |
C. Product Loss During Work-up and Purification
The product is an amic acid, containing both a carboxylic acid and a basic piperidine nitrogen. This can make purification challenging.
-
Problem: The product often precipitates directly from the reaction mixture. If it remains dissolved, aggressive pH adjustments during aqueous extraction can lead to losses. Making the solution basic to remove unreacted succinic acid can deprotonate the product's carboxylic acid, making it water-soluble.
-
Solution: The most effective purification method is recrystallization.[1] Common solvents for recrystallizing similar compounds include ethanol or mixtures of ethanol and water.[1] Perform small-scale solubility tests to find the ideal solvent system that dissolves your product when hot but allows for maximum precipitation upon cooling.
Question 2: My reaction is complete according to TLC, but I am struggling to isolate the product. What should I do?
Answer:
This usually points to a solubility issue. If the product does not precipitate upon cooling or by adding an anti-solvent (like hexanes), it may be too soluble in the reaction solvent.
-
Step 1: Solvent Removal. Carefully remove the reaction solvent under reduced pressure.
-
Step 2: Trituration. Add a solvent in which your product is expected to be insoluble while impurities are soluble (e.g., diethyl ether or a mixture of dichloromethane and hexanes). Stir or sonicate the resulting slurry. This should induce the precipitation of your product as a solid.
-
Step 3: Filtration. Collect the solid by filtration, wash with a small amount of the cold trituration solvent, and dry under vacuum.
Question 3: I see multiple spots on my TLC plate after the reaction. What are the likely impurities?
Answer:
Identifying impurities is key to refining your protocol. Always co-spot your crude reaction mixture with your starting materials on the TLC plate.
-
Impurity 1: Unreacted 4-(piperidine-1-sulfonyl)aniline. This will have a lower Rf than the product in most solvent systems (e.g., Ethyl Acetate/Hexanes).
-
Cause: Incomplete reaction.
-
Solution: Increase reaction time or apply gentle heat. Ensure your succinic anhydride is not hydrolyzed.
-
-
Impurity 2: Succinic Acid. This is the product of anhydride hydrolysis. It is highly polar and will likely streak or remain at the baseline of the TLC plate.
-
Impurity 3: N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinimide. This is the cyclized version of your product.
-
Cause: This is generally formed under harsh dehydrating conditions or high heat, which are not typical for this synthesis. If you see this, your reaction temperature was likely too high.
-
Solution: Repeat the synthesis at a lower temperature.
-
Visualizing the Process
Reaction Pathway & Troubleshooting Logic
The following diagrams illustrate the core synthesis and a logical workflow for troubleshooting common issues.
Caption: A logical diagram for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q: Can I use a base like triethylamine or pyridine to catalyze the reaction? A: It is not necessary and not recommended for this specific reaction. The reaction between an amine and an anhydride does not produce an acidic byproduct that needs to be scavenged. Adding a base could potentially complicate the reaction or work-up. Such bases are essential when using acyl chlorides, which generate HCl. [2][4] Q: What is the best way to monitor the reaction by TLC? A: Use a moderately polar mobile phase, such as 30-50% ethyl acetate in hexanes. The product, being a carboxylic acid, is significantly more polar than the starting aniline. It should have a much lower Rf value. Visualizing with a UV lamp is effective.
Q: My starting aniline is slightly colored. Does this matter? A: Aniline derivatives can oxidize and darken over time. While slight coloration may not significantly impact the reaction, a dark brown or black color indicates substantial degradation. Purifying the aniline by recrystallization or column chromatography before use is advisable for best results.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: Ensure all glassware is thoroughly oven-dried.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-(piperidine-1-sulfonyl)aniline (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the aniline (approx. 0.1 M concentration).
-
Reagent Addition: Add succinic anhydride (1.1 eq) to the stirred solution in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.
-
Isolation: Once the starting aniline is consumed, the product may begin to precipitate. If so, cool the flask in an ice bath to maximize precipitation, then collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume in vacuo and triturate with diethyl ether to induce precipitation.
-
Washing: Wash the filtered solid with a small amount of cold THF or diethyl ether to remove soluble impurities.
-
Drying & Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from a suitable solvent like ethanol.
References
- BenchChem. (n.d.). Common issues in sulfonamide synthesis and solutions.
-
PrepChem.com. (n.d.). Preparation of succinanilic acid. Retrieved from [Link]
- BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
- Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids.
-
MDPI. (2021). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]
- Thieme. (2024).
- Semantic Scholar. (n.d.). N-Acylation of sulfonamides using N-acylbenzotriazoles.
- ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary?.
- BenchChem. (n.d.).
- Royal Society of Chemistry. (2025). Recent advances in the synthesis of N-acyl sulfonamides.
- ResearchGate. (2025).
- ResearchGate. (n.d.).
Sources
Technical Support Guide: Troubleshooting Side Reactions in the Synthesis of N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during this specific synthesis. By understanding the causality behind these experimental challenges, you can optimize your reaction conditions, improve yield and purity, and accelerate your research.
The synthesis of the target molecule is primarily achieved through the nucleophilic ring-opening of succinic anhydride by the primary aromatic amine of 4-(piperidine-1-sulfonyl)aniline. While seemingly straightforward, this reaction is susceptible to several side reactions that can complicate purification and reduce overall yield.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis involves the aminolysis of succinic anhydride. The primary amine of 4-(piperidine-1-sulfonyl)aniline acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This opens the anhydride ring to form the desired succinamic acid product, which contains both an amide and a carboxylic acid functional group.[1][2]
Q2: What are the most common impurities I might see in my final product?
The most frequently observed impurities are unreacted 4-(piperidine-1-sulfonyl)aniline, succinic acid (from the hydrolysis of succinic anhydride), and N-[4-(piperidine-1-sulfonyl)-phenyl]-succinimide (a cyclized, dehydrated byproduct).[2][3]
Q3: My overall yield is consistently low, even though my starting material seems to be consumed. What is the likely cause?
Low yields with high starting material consumption often point to the formation of soluble side products that are lost during workup or purification. The two most probable causes are the hydrolysis of your succinic anhydride starting material or the formation of the succinimide byproduct, which may have different solubility properties than your target compound.[3][4] Careful analysis of your crude reaction mixture by TLC or LC-MS before workup is crucial.
Q4: My NMR and LC-MS show an unexpected peak with a mass of M-18 relative to my product. What is it?
A mass loss of 18 amu (the mass of water) from your target product strongly suggests the formation of N-[4-(piperidine-1-sulfonyl)-phenyl]-succinimide. This occurs via an intramolecular cyclization of the succinamic acid product, where the carboxylic acid and the amide nitrogen react to form a five-membered imide ring, eliminating a molecule of water.[2][5]
Section 2: Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems, their underlying chemical causes, and validated protocols to mitigate them.
Problem 1: Low Yield & Significant Unreacted Amine Starting Material
This is the most common issue, typically indicating a problem with the electrophile (succinic anhydride).
-
Potential Cause: Hydrolysis of Succinic Anhydride
-
Expert Explanation: Succinic anhydride is highly susceptible to nucleophilic attack by water.[3] If moisture is present in the reaction solvent, glassware, or even the anhydride itself, it will readily react to form succinic acid.[6] This depletes the anhydride, leaving the amine starting material unreacted. Since succinic acid is highly polar, it is often removed during an aqueous workup, making the mass balance appear poor.
-
Troubleshooting Protocol:
-
Reagent & Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours before use and cool under a stream of dry nitrogen or in a desiccator.
-
Solvent Purity: Use an anhydrous grade of your chosen reaction solvent. If not available, dry the solvent using appropriate methods (e.g., molecular sieves).
-
Reagent Handling: Purchase high-purity succinic anhydride and store it in a desiccator. Weigh it out quickly and add it to the reaction vessel promptly.
-
-
Validation: To confirm hydrolysis, run a TLC of your crude reaction mixture. Succinic acid will appear as a very polar spot that may streak, and it will be distinct from the starting amine and the product.
-
Problem 2: Product Contaminated with a Less Polar Impurity (M-18)
This issue points to a transformation of the desired product into a byproduct.
-
Potential Cause: Intramolecular Cyclization to Succinimide
-
Expert Explanation: The succinamic acid product contains both a nucleophile (the amide N-H) and an electrophile (the carboxylic acid). Under harsh conditions, particularly high heat, these groups can undergo an intramolecular condensation reaction to form a stable five-membered succinimide ring, releasing a molecule of water.[2] This side reaction is often irreversible and leads to a less polar, neutral impurity.
-
Troubleshooting Protocol:
-
Temperature Control: Run the reaction at or near room temperature. The reaction between an amine and succinic anhydride is typically fast and does not require heating.[7] If solubility is an issue, gentle warming (e.g., to 40-50°C) should be applied cautiously and for a minimal duration.
-
Reaction Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting amine is consumed. Prolonged reaction times, even at room temperature, can increase the amount of succinimide formed.
-
Workup Conditions: Avoid strongly acidic conditions during workup, as acid can catalyze the cyclization.
-
-
Validation: The succinimide byproduct will have a higher Rf on TLC than the succinamic acid product due to the loss of the polar carboxylic acid group. Its identity can be confirmed by LC-MS (M-18 peak) and NMR spectroscopy (disappearance of the carboxylic acid proton and characteristic shifts for the imide ring protons).
-
Problem 3: Presence of High Molecular Weight Byproducts
While less common, the formation of more complex structures can occur under certain conditions.
-
Potential Cause: N-Acylation of the Sulfonamide Nitrogen
-
Expert Explanation: The nitrogen of the sulfonamide group is generally considered non-nucleophilic due to the strong electron-withdrawing effect of the adjacent sulfonyl group.[8] However, under basic conditions, the N-H proton can be removed, generating a nucleophilic sulfonamidate anion. This anion could potentially react with another molecule of succinic anhydride. This is more likely if a strong base is unnecessarily added to the reaction.
-
Troubleshooting Protocol:
-
Avoid Strong Bases: The reaction between an amine and an anhydride does not typically require a base.[2] The amine itself is basic enough to react. Adding bases like triethylamine or pyridine is unnecessary and can promote side reactions.
-
Stoichiometry Control: Use a slight excess (1.05-1.1 equivalents) of succinic anhydride. A large excess could promote side reactions if trace impurities or catalysts are present.
-
-
Validation: A di-acylated product would have a molecular weight corresponding to the addition of another succinic acid moiety (+100 amu after dehydration). This can be readily identified by LC-MS.
-
Section 3: Analytical Protocols & Data
Table 1: Key Compound Properties for Analytical Identification
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Relative TLC Rf |
| 4-(Piperidine-1-sulfonyl)aniline (Starting Material) | C₁₁H₁₆N₂O₂S | 256.33 | 257.1 | Medium |
| This compound (Product) | C₁₅H₂₀N₂O₅S | 340.40 | 341.1 | Low |
| Succinic Acid (Side Product) | C₄H₆O₄ | 118.09 | 119.0 | Very Low (streaks) |
| N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinimide (Side Product) | C₁₅H₁₈N₂O₄S | 322.38 | 323.1 | High |
Protocol 1: General TLC Method
A robust TLC method is your first line of defense for monitoring reaction progress and identifying impurities.
-
Plate: Silica gel 60 F₂₅₄
-
Mobile Phase: A starting point is 10% Methanol in Dichloromethane (DCM). Adjust polarity as needed. Adding 0.5-1% acetic acid can improve the spot shape of the carboxylic acid-containing product.
-
Visualization:
-
UV light (254 nm) to visualize the aromatic compounds.
-
Staining with potassium permanganate (KMnO₄) or ninhydrin (to detect any remaining primary amine).
-
-
Analysis: The product should have a lower Rf than the starting amine. The succinimide side product will have a higher Rf than both the product and the starting amine. Succinic acid will remain at or near the baseline.
Section 4: Visual Guides & Workflows
Reaction Pathways
Caption: Main and side reaction pathways.
Troubleshooting Workflow
Caption: A logical troubleshooting workflow.
Section 5: References
-
Wikipedia. (n.d.). Succinic anhydride. Retrieved from [Link]
-
PubChem. (n.d.). Succinic anhydride. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolytic cleavage of succinic anhydride via ring opening and formation of succinic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of the succinic anhydride ring with ammonia solution yields ammonium carboxylate groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
-
Connors, K. A., & Albert, K. S. (1973). Aminolysis of acid anhydrides in water. II. Nonlinear structure-reactivity relations in the aminolyses of phthalic and succinic. Journal of Pharmaceutical Sciences, 62(6), 945-949.
-
Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). Royal Society of Chemistry.
-
Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]
-
MDPI. (2017). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 22(10), 1667. Retrieved from [Link]
-
ResearchGate. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. Retrieved from [Link]
-
Sagechem. (n.d.). Succinic Anhydride: A Versatile Organic Synthesis Intermediate. Retrieved from [Link]
-
Semantic Scholar. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2020). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Retrieved from [Link]
-
ResearchGate. (2014). N-Acylation of Sulfonamides in CH2Cl2 or Solvent-free Condition. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
Semantic Scholar. (2013). Design, Synthesis and Biological Evaluation of N4-Sulfonamido- Succinamic, Phthalamic, Acrylic and Benzoyl Acetic Acid Derivativ. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2012). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Retrieved from [Link]
-
Scholars Research Library. (2017). Synthesis of New Sulfonamide Derivatives-Phenyl. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Characterization of some New synthesis of N-(pyrimidin-2-yl)benzenesulfonamide derivatives combined with oxaimidizolidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme-1: Preparation of N-phenyl Succinimides. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of succinanilic acid. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2015). Synthesis and acaricidal activity of phenylpiperazine derivatives. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2009). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Succinic anhydride - Wikipedia [en.wikipedia.org]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide - Wikipedia [en.wikipedia.org]
Technical Support Center: HPLC Purity Analysis of N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid
Welcome to the technical support center for the HPLC purity analysis of N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this analytical method. Here, we combine foundational chromatographic principles with field-proven insights to help you troubleshoot common issues and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions and immediate challenges encountered during the HPLC analysis of this compound.
Q1: My primary peak for this compound is showing significant tailing. What are the likely causes and solutions?
Peak tailing is a common issue where a peak is asymmetrical with a drawn-out trailing edge.[1][2] This can compromise accurate integration and resolution from nearby impurities.[3] The primary causes for this compound, which contains both an acidic carboxylic group and a basic piperidine moiety, often relate to secondary interactions with the stationary phase.
-
Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact strongly with the basic piperidine nitrogen, causing tailing.[4]
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte, inconsistent ionization can lead to peak asymmetry.[4]
-
Column Contamination: Accumulation of strongly retained sample components or impurities on the column inlet or frit can distort peak shape.[3]
Initial Corrective Actions:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the analyte's pKa values. For this compound, using a slightly acidic mobile phase (e.g., pH 3-4 with a phosphate or acetate buffer) will ensure the carboxylic acid is protonated and the piperidine nitrogen is consistently protonated, minimizing secondary interactions.
-
Use a High-Quality, End-Capped Column: Employ a modern, fully end-capped C18 or C8 column to minimize silanol interactions.[4]
-
Incorporate a Guard Column: A guard column can protect the analytical column from strongly adsorbed matrix components, which is a cost-effective way to extend column lifetime and diagnose contamination issues.[3]
Q2: I'm observing peak fronting. What does this indicate?
Peak fronting, the inverse of tailing, is characterized by a leading edge that is less steep than the trailing edge.[3][5]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to fronting.[1][5] This is a classic symptom of column overload.[1]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, the peak shape can be distorted, often resulting in fronting.[5]
Solutions:
-
Reduce Sample Concentration/Volume: Dilute your sample or reduce the injection volume and re-inject. If the peak shape improves and becomes more symmetrical, the issue was sample overload.[5]
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve and dilute your sample in the initial mobile phase. This ensures the sample is introduced to the column under equilibrated conditions.
Q3: My baseline is drifting or noisy. How can I stabilize it?
An unstable baseline can significantly impact the detection and quantification of low-level impurities.[6]
-
Causes of Drift: Common causes include inadequate column equilibration, changes in mobile phase composition (e.g., due to improper mixing or evaporation of a volatile component), and temperature fluctuations.[6]
-
Causes of Noise: Air bubbles in the pump or detector, a failing detector lamp, or contaminated mobile phase are frequent culprits.[6][7]
Troubleshooting Steps:
-
Degas Mobile Phase: Thoroughly degas your mobile phase using sonication, vacuum, or helium sparging to remove dissolved gases.[5][6]
-
Ensure Thermal Stability: Use a column oven and ensure the laboratory temperature is stable to minimize temperature-related drift.[6][8]
-
System Flush: If contamination is suspected, flush the system with a strong solvent.[5]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Shape Problems
Excellent peak shape is fundamental to a robust purity method. The workflow below outlines a systematic approach to troubleshooting asymmetrical peaks.
Caption: Logic flow for a stability-indicating method validation.
Recommended HPLC Starting Conditions
This table provides a robust starting point for method development. Optimization will be required based on your specific instrument and column.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Column | C18, 150 x 4.6 mm, 3.5 µm | A standard C18 provides good hydrophobic retention. A high-purity, end-capped silica is recommended to minimize silanol interactions. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic pH ensures consistent protonation of the analyte's functional groups, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient | 10% to 90% B over 20 minutes | A gradient elution is necessary to elute any potential, more hydrophobic degradation products or impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve peak efficiency and reduce viscosity, but should be tested to ensure analyte stability. |
| Detection (UV) | 254 nm or as determined by UV scan | 254 nm is a common wavelength for aromatic compounds. A full UV scan of the analyte should be performed to determine the optimal wavelength. |
| Injection Vol. | 10 µL | A good starting point to avoid overload. This should be optimized during method validation. |
References
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Kouras, A., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
- Goulas, V., et al. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Pharmaceutical and Biomedical Analysis.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
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- ResolveMass Laboratories. (2025, September 20).
- Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
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- Chromatography Today. (n.d.).
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- PubChem. (n.d.). N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide.
- Cheméo. (n.d.). Chemical Properties of N-Phenyl-4-piperidinamine (CAS 23056-29-3).
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- PubMed. (2021, August 3).
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- ResearchGate. (n.d.).
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Validation & Comparative
Validating the Biological Activity of N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid: A Comparative Guide to its Potential as a Matrix Metalloproteinase-9 Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound, N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid. Based on its chemical structure, we hypothesize a potential inhibitory effect on Matrix Metalloproteinase-9 (MMP-9), a key enzyme implicated in cancer metastasis and other pathologies. This document outlines a series of comparative experiments designed to rigorously test this hypothesis, providing in-depth, step-by-step protocols and the scientific rationale behind each experimental choice.
Introduction: The Scientific Rationale
This compound is a synthetic organic compound with potential therapeutic applications.[1][2] Its structure contains two key moieties that suggest a possible role as a matrix metalloproteinase inhibitor (MMPI):
-
A Phenyl-Sulfonyl Scaffold: Arylsulfonamide-based structures are a known class of MMP inhibitors.[3] This part of the molecule is predicted to interact with the specificity pockets of the MMP active site, contributing to binding affinity and selectivity.
-
A Succinamic Acid Moiety: The requirement for an effective MMPI is a functional group capable of chelating the active-site zinc (II) ion.[4] Carboxylic acids, such as the one present in the succinamic acid portion of our target compound, are known to perform this function. Studies on succinyl hydroxamates have demonstrated their potency as MMP inhibitors.[5][6]
Given these structural features, we propose that this compound may act as an inhibitor of MMP-9, a zinc-dependent endopeptidase that plays a crucial role in the degradation of the extracellular matrix (ECM).[7] Overexpression of MMP-9 is associated with the progression of various cancers, facilitating tumor invasion and metastasis.[8] Therefore, the validation of this compound's anti-MMP-9 activity could have significant implications for oncology drug discovery.
This guide will compare the activity of this compound (referred to as "Test Compound") against a known, broad-spectrum MMP inhibitor, Actinonin , and a negative control. For cell-based assays, we will also consider the use of TIMP-2 , an endogenous inhibitor of MMP-2, as a biological control.[9][10][11][12]
Proposed Mechanism of Action
We hypothesize that the succinamic acid portion of the Test Compound will chelate the catalytic zinc ion in the active site of MMP-9, while the piperidine-1-sulfonyl)-phenyl moiety will form favorable interactions with the S1' pocket of the enzyme, thereby blocking substrate access and inhibiting its proteolytic activity.
Caption: Proposed binding mode of the Test Compound in the MMP-9 active site.
Experimental Validation Workflow
The following workflow is designed to systematically evaluate the biological activity of the Test Compound, from direct enzyme inhibition to its effects on cancer cell migratory potential.
Caption: Step-wise experimental approach for validating biological activity.
Detailed Experimental Protocols
In Vitro MMP-9 Enzymatic Inhibition Assay
Objective: To determine the direct inhibitory effect of the Test Compound on purified MMP-9 and to calculate its IC50 value.
Principle: This assay utilizes a fluorogenic MMP-9 substrate. In the presence of active MMP-9, the substrate is cleaved, releasing a fluorescent signal. An inhibitor will prevent this cleavage, resulting in a reduced fluorescent signal.
Materials:
-
Recombinant human MMP-9 (activated)
-
Fluorogenic MMP-9 substrate
-
Assay buffer (e.g., TCNB buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Test Compound (dissolved in DMSO)
-
Actinonin (positive control, dissolved in DMSO)
-
DMSO (vehicle control)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the Test Compound and Actinonin in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add 50 µL of the diluted compounds or controls to respective wells.
-
Add 25 µL of diluted, active MMP-9 to each well, except for the substrate control wells.
-
Incubate the plate at 37°C for 30 minutes to allow the compounds to bind to the enzyme.
-
Prepare the MMP-9 substrate according to the manufacturer's instructions and add 25 µL to each well to initiate the reaction.
-
Immediately measure the fluorescence in a kinetic mode at 37°C for 60 minutes, with readings every 5 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation:
| Compound | MMP-9 IC50 (nM) |
| Test Compound | To be determined |
| Actinonin | To be determined |
Gelatin Zymography
Objective: To assess the effect of the Test Compound on the gelatinolytic activity of MMP-9 secreted from cultured cells.
Principle: This technique uses SDS-PAGE with gelatin co-polymerized in the gel. After electrophoresis, the gel is incubated in a buffer that allows the separated enzymes to renature and digest the gelatin. Areas of enzymatic activity appear as clear bands against a stained background.
Materials:
-
Highly invasive cancer cell line (e.g., HT-1080 or MDA-MB-231)
-
Cell culture medium and serum-free medium
-
Test Compound
-
Actinonin
-
Phorbol 12-myristate 13-acetate (PMA) to stimulate MMP-9 expression (optional)
-
SDS-PAGE gels (10%) containing 1 mg/mL gelatin
-
Triton X-100 washing buffer
-
Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl2, 1 µM ZnCl2, pH 7.5)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Culture the cancer cells to near confluence.
-
Wash the cells with serum-free medium and then incubate them in serum-free medium containing various concentrations of the Test Compound, Actinonin, or vehicle control for 24-48 hours. PMA can be added to stimulate MMP-9 production.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
Determine the protein concentration of each sample.
-
Mix equal amounts of protein from each sample with non-reducing sample buffer and load onto the gelatin-containing polyacrylamide gel.
-
Perform electrophoresis under non-reducing conditions.
-
After electrophoresis, wash the gel twice for 30 minutes each in a buffer containing 2.5% Triton X-100 to remove SDS and allow enzyme renaturation.
-
Incubate the gel in the incubation buffer at 37°C for 18-24 hours.
-
Stain the gel with Coomassie Brilliant Blue and then destain until clear bands of gelatinolysis are visible.
-
Quantify the band intensity using densitometry software.
Data Presentation:
| Treatment | MMP-9 Activity (% of Control) |
| Vehicle Control | 100 |
| Test Compound (Conc. 1) | To be determined |
| Test Compound (Conc. 2) | To be determined |
| Actinonin (Conc. 1) | To be determined |
Cell Migration (Scratch) Assay
Objective: To evaluate the functional effect of the Test Compound on the collective migration of a cancer cell monolayer.
Principle: A "scratch" or cell-free gap is created in a confluent cell monolayer. The rate at which the cells migrate to close this gap is monitored over time in the presence and absence of the test compounds.
Materials:
-
Adherent cancer cell line (e.g., MDA-MB-231)
-
Cell culture plates (e.g., 24-well plates)
-
Sterile pipette tips (p200) or a scratch-making tool
-
Cell culture medium with low serum concentration (to minimize proliferation)
-
Test Compound
-
Actinonin
-
Microscope with a camera and live-cell imaging capabilities (optional)
Procedure:
-
Seed cells in a 24-well plate and grow them to form a confluent monolayer.
-
Create a scratch in the monolayer using a sterile p200 pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh low-serum medium containing the Test Compound, Actinonin, or vehicle control.
-
Place the plate on a microscope stage and capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point for each treatment condition.
Data Presentation:
| Treatment | Wound Closure at 24h (%) | Wound Closure at 48h (%) |
| Vehicle Control | To be determined | To be determined |
| Test Compound (Conc. 1) | To be determined | To be determined |
| Actinonin (Conc. 1) | To be determined | To be determined |
Conclusion
The experimental framework detailed in this guide provides a robust methodology for validating the hypothesized biological activity of this compound as an MMP-9 inhibitor. By systematically progressing from direct enzymatic assays to cell-based functional assays, researchers can generate a comprehensive dataset to support or refute the compound's potential as a novel therapeutic agent. The inclusion of appropriate positive and negative controls is critical for the rigorous interpretation of the results. Successful validation would warrant further investigation into the compound's selectivity profile against other MMPs and its in vivo efficacy in preclinical models of cancer.
References
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TIMP2 - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Synthesis of Novel Succinic Acid Derivatives as Potential Matrix Metalloproteinases Inhibitors and Anticancer Medicine. (n.d.). Ingenta Connect. Retrieved January 15, 2026, from [Link]
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Discovery of potent and selective succinyl hydroxamate inhibitors of matrix metalloprotease-3 (stromelysin-1). (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
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Tissue Inhibitors of Metalloproteinase 2 Inhibits Endothelial Cell Migration through Increased Expression of RECK. (n.d.). AACR Journals. Retrieved January 15, 2026, from [Link]
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Tissue Inhibitor of Metalloprotease-2 (TIMP-2): Bioprocess Development, Physicochemical, Biochemical, and Biological Characterization of Highly Expressed Recombinant Protein. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
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Challenges in Matrix Metalloproteinases Inhibition. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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TIMP-2 (tissue inhibitor of metalloproteinase-2) regulates MMP-2 (matrix metalloproteinase-2) activity in the extracellular environment after pro-MMP-2 activation by MT1 (membrane type 1)-MMP. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
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Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
TIMP2. (n.d.). MULTI SCIENCES. Retrieved January 15, 2026, from [Link]
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Novel inhibitors of MMPs and ADAMs in the Pfizer pipeline. (2002). BioWorld. Retrieved January 15, 2026, from [Link]
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Selectivity of Inhibition of Matrix Metalloproteases MMP-3 and MMP-2 by Succinyl Hydroxamates and Their Carboxylic Acid Analogues is Dependent on P3′ Group Chirality. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
-
A type IV collagenase inhibitor, N-hydroxy-3-phenyl-2-(4-phenylbenzenesulfonamido) propanamide (BiPS), suppresses skin injury induced by sulfur mustard. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
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Structural basis for the inhibition of M1 family aminopeptidases by the natural product actinonin: Crystal structure in complex with E. coli aminopeptidase N. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Discovery of a New Class of Potent MMP Inhibitors by Structure-Based Optimization of the Arylsulfonamide Scaffold. (2013). National Institutes of Health. Retrieved January 15, 2026, from [Link]
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Orally active MMP-1 sparing α-tetrahydropyranyl and α-piperidinyl sulfone matrix metalloproteinase (MMP) inhibitors with efficacy in cancer, arthritis, and cardiovascular disease. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
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Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
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Hydroxamic acids as matrix metalloproteinase inhibitors. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
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Pyran-containing sulfonamide hydroxamic acids: potent MMP inhibitors that spare MMP-1. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
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Recent advances in the synthesis of N-acyl sulfonamides. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]
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Scheme-1: Preparation of N-phenyl Succinimides. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid
Abstract
This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of the novel investigational compound, N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid, hereafter referred to as Compound X . In the absence of extensive public data on Compound X, we present a robust, tiered strategy for its characterization, grounded in industry-standard methodologies. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and the scientific rationale behind each step. Our objective is to equip research teams with the necessary tools to build a comprehensive selectivity profile, a critical component of preclinical drug development.
Introduction: The Imperative of Selectivity in Drug Design
The clinical success of a therapeutic agent is intrinsically linked to its selectivity. A highly selective compound preferentially binds to its intended target, minimizing off-target interactions that can lead to adverse effects and diminish therapeutic efficacy. Compound X, this compound, possesses structural motifs that suggest a potential for broad bioactivity. The succinamic acid group, for instance, is a known zinc-binding group, suggesting a potential interaction with zinc-dependent enzymes like matrix metalloproteinases (MMPs). The piperidine-1-sulfonyl-phenyl core is found in a variety of inhibitors targeting enzymes and receptors.
Given these structural alerts, a rigorous cross-reactivity assessment is not merely a regulatory requirement but a fundamental step in understanding the compound's pharmacological profile. This guide outlines a systematic approach to de-risk Compound X by identifying and characterizing its potential off-target interactions.
A Tiered Approach to Cross-Reactivity Profiling
A phased, data-driven approach is the most resource-efficient strategy for evaluating compound selectivity. This involves progressing from broad, high-throughput screens to more focused, physiologically relevant assays.
Figure 1: A tiered workflow for systematic cross-reactivity profiling.
Experimental Methodologies & Protocols
The trustworthiness of a selectivity profile hinges on the quality of the experimental data. Each protocol should be designed to be self-validating, incorporating appropriate controls and orthogonal methods.
Tier 1: Broad Panel Screening
Objective: To rapidly identify potential off-target interactions across major protein families.
Rationale: At this stage, breadth is prioritized over depth. A single concentration screen (e.g., 10 µM) against a large, diverse panel provides a panoramic view of Compound X's promiscuity. Leading contract research organizations (CROs) offer commercially available panels, such as the Eurofins SafetyScreen44™ or the Reaction Biology Kinase HotSpot℠.
Protocol: Representative Kinase Panel Screen (Radiometric Assay)
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in 100% DMSO. Create a 100 µM intermediate dilution in the assay buffer.
-
Assay Plate Preparation: In a 96-well plate, add 5 µL of the appropriate kinase, substrate, and [γ-³³P]ATP mixture to each well.
-
Compound Addition: Add 1 µL of 100 µM Compound X (final concentration 10 µM) to the test wells. For controls, add 1 µL of DMSO (negative control) and 1 µL of a known inhibitor like Staurosporine (positive control).
-
Incubation: Incubate the plate at 30°C for 60 minutes. The specific time and temperature should be optimized for each kinase to ensure the reaction is in the linear range.
-
Reaction Termination & Capture: Spot 10 µL of the reaction mixture onto a P81 phosphocellulose filter mat. Wash the mat extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Air dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control.
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))
-
Tier 2: Dose-Response and Orthogonal Confirmation
Objective: To confirm initial hits and determine their potency (IC50/Ki).
Rationale: Single-point hits can be artifacts. A full dose-response curve is essential to confirm the interaction and establish potency. Furthermore, using an orthogonal assay—one with a different detection modality—is critical to rule out compound interference with the primary assay technology (e.g., fluorescence quenching, luciferase inhibition).
Protocol: Orthogonal Binding Assay (e.g., for a GPCR Hit)
-
Assay Principle: This protocol uses a competitive binding format where Compound X competes with a known radiolabeled ligand for binding to the receptor.
-
Membrane Preparation: Use commercially prepared cell membranes expressing the target GPCR (e.g., Adrenergic Receptor Alpha 2A).
-
Assay Setup: In a 96-well plate, combine:
-
25 µL of diluted membranes.
-
25 µL of a radiolabeled ligand (e.g., [³H]Rauwolscine) at a concentration near its Kd.
-
50 µL of Compound X at varying concentrations (e.g., 1 nM to 100 µM in a 10-point serial dilution). Include wells for total binding (DMSO vehicle) and non-specific binding (a high concentration of a known unlabeled ligand).
-
-
Incubation: Incubate at room temperature for 90 minutes to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the plate contents through a GF/B filter plate using a cell harvester, washing with ice-cold buffer to separate bound from free radioligand.
-
Detection: Allow the filter plate to dry, add scintillation cocktail to each well, and count using a microplate scintillation counter.
-
Data Analysis: Plot the specific binding against the log concentration of Compound X and fit the data to a four-parameter logistic model to determine the IC50, which can then be converted to a Ki using the Cheng-Prusoff equation.
Figure 2: A decision tree for hit confirmation and validation.
Comparative Data Analysis: Compound X vs. Alternatives
To contextualize the selectivity of Compound X, it should be benchmarked against other compounds, either known inhibitors of the primary target or structural analogs. Below are illustrative data tables.
Table 1: Illustrative Kinase Panel Screen Results (% Inhibition @ 10 µM)
| Kinase Target | Compound X | Competitor A (Known MMPi) | Competitor B (Structural Analog) |
| MMP-9 (Primary) | 98% | 95% | 88% |
| ABL1 | 25% | 15% | 65% |
| EGFR | 12% | 8% | 55% |
| SRC | 45% | 30% | 75% |
| PI3Kα | 5% | 2% | 10% |
| ROCK1 | 62% | 40% | 58% |
Data is hypothetical and for illustrative purposes only.
Table 2: Comparative IC50 Values for Confirmed Hits
| Target | Compound X IC50 (nM) | Competitor A IC50 (nM) | Selectivity Window (vs. Primary) |
| MMP-9 (Primary) | 15 | 25 | - |
| SRC | 850 | >10,000 | 57x |
| ROCK1 | 1,200 | >10,000 | 80x |
Data is hypothetical. The selectivity window is calculated as IC50(Off-Target) / IC50(Primary Target).
These tables clearly summarize the comparative performance of Compound X. While potent against its primary target, the data reveals potential off-target liabilities (SRC, ROCK1) that warrant further investigation in Tier 3 cellular assays. Competitor A shows a cleaner profile, while Competitor B demonstrates significant kinase activity, highlighting the importance of this comparative analysis.
Conclusion and Future Directions
This guide has established a comprehensive, multi-tiered strategy for the cross-reactivity profiling of this compound (Compound X). By employing a systematic approach of broad screening, orthogonal hit confirmation, and dose-response analysis, researchers can build a robust selectivity profile. The hypothetical data presented herein illustrates that Compound X is a potent inhibitor of its primary target but may possess off-target activity against kinases such as SRC and ROCK1.
The critical next step (Tier 3) involves assessing these interactions in a cellular context. Cellular target engagement assays (e.g., CETSA) can confirm that Compound X interacts with these off-targets in a physiological environment. Subsequent phenotypic assays will determine if this engagement translates into a functional cellular consequence. A favorable selectivity profile, characterized by a significant window (ideally >100-fold) between on-target potency and off-target effects, is a key prerequisite for advancing a compound toward clinical development.
References
-
Title: Matrix Metalloproteinase Inhibitors Source: ScienceDirect URL: [Link]
-
Title: The Cheng-Prusoff Equation: A Review of its Applications and Limitations Source: Molecular Pharmacology URL: [Link]
-
Title: The Importance of Selectivity in Drug Discovery Source: Nature Reviews Drug Discovery URL: [Link]
A Comprehensive Guide to Identifying Off-Target Effects of N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid
In the landscape of modern drug discovery and development, the precise characterization of a small molecule's interaction with the proteome is paramount. While on-target efficacy is the primary goal, unintended off-target interactions can lead to unforeseen toxicities or, in some cases, reveal opportunities for drug repurposing.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify the off-target effects of the novel compound N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid. By integrating computational, biochemical, and cell-based methodologies, we will construct a robust, self-validating system to thoroughly profile this compound's specificity.
The Critical Importance of Off-Target Profiling
The journey of a drug candidate from the bench to the clinic is fraught with challenges, with a significant number of failures attributed to safety issues.[2] Many of these adverse effects stem from the drug molecule binding to proteins other than its intended therapeutic target. It is estimated that a typical small molecule drug interacts with an average of 6 to 11 distinct proteins.[1] Therefore, a proactive and comprehensive off-target profiling strategy is not just a regulatory hurdle but a fundamental component of building a robust safety profile and understanding the complete mechanism of action of a new chemical entity like this compound.
A Multi-pronged Approach to Off-Target Identification
No single method can definitively identify all off-target interactions. A successful strategy employs a combination of predictive computational approaches and empirical experimental validation. This guide will detail a tiered approach, starting with broad, predictive methods and moving towards more focused, confirmatory assays.
Part 1: In Silico Prediction of Potential Off-Target Interactions
Before embarking on costly and time-consuming wet-lab experiments, in silico methods provide a valuable starting point for generating hypotheses about potential off-target interactions.[3] These computational approaches leverage the chemical structure of this compound and vast databases of known protein structures and ligand-binding information.
Ligand-Based and Structure-Based Approaches
-
Ligand-Based Methods: These approaches compare the 2D and 3D structural and physicochemical properties of this compound to databases of compounds with known biological activities. The Similarity Ensemble Approach (SEA) is a powerful example of this, predicting targets based on the principle that structurally similar molecules are likely to have similar targets.[3]
-
Structure-Based Methods (Molecular Docking): If the 3D structure of potential off-targets is known, molecular docking simulations can predict the binding affinity and pose of this compound within the protein's binding site. This can help to prioritize computationally predicted targets for experimental validation.
In Silico Workflow for Off-Target Prediction
Caption: In Silico workflow for predicting off-targets.
Part 2: In Vitro Biochemical and Biophysical Profiling
Following in silico analysis, the next step is to experimentally test the prioritized hypotheses and to screen for unanticipated interactions using large panels of purified proteins.
Broad Panel Screening: Kinome Profiling
Given that protein kinases are a large and structurally related family of enzymes, they represent a common source of off-target effects for many small molecules.[4][5] Kinome profiling services offer a high-throughput method to assess the inhibitory activity of this compound against a large panel of kinases.
Experimental Protocol: Activity-Based Kinase Profiling
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: Dispense the compound at a fixed concentration (e.g., 1 or 10 µM) into assay plates containing a panel of purified kinases.
-
Reaction Initiation: Add the kinase-specific substrate and ATP to initiate the enzymatic reaction.
-
Detection: After a defined incubation period, measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Calculate the percent inhibition of each kinase relative to a vehicle control.
Direct Binding Assays
To confirm direct physical interaction between this compound and a putative off-target, biophysical methods are employed.
-
Surface Plasmon Resonance (SPR): Immobilize the purified target protein on a sensor chip and flow a solution of the compound over the surface. A change in the refractive index upon binding provides real-time kinetics (kon and koff) and affinity (KD) data.
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.
-
Cellular Thermal Shift Assay (CETSA®): This method assesses target engagement in a cellular context by measuring changes in the thermal stability of a protein upon ligand binding.[6]
| Method | Principle | Throughput | Information Gained | Advantages | Limitations |
| Kinome Scan | Measures inhibition of enzymatic activity | High | Selectivity profile against kinases | Broad coverage of a major target class | Limited to kinases; indirect measure of binding |
| SPR | Measures changes in refractive index upon binding | Medium | Binding kinetics (kon, koff) and affinity (KD) | Real-time, label-free | Requires purified protein and immobilization |
| ITC | Measures heat change upon binding | Low | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) | Gold standard for thermodynamics | Requires large amounts of pure protein |
| CETSA® | Ligand-induced thermal stabilization of proteins | Medium | Target engagement in cells or lysates | Physiologically relevant context | Not all proteins show a thermal shift |
Part 3: Cell-Based Approaches for Unbiased Off-Target Identification
While in vitro assays are powerful, they lack the complexity of a living cell. Cell-based methods provide a more physiologically relevant environment to identify off-targets.
Chemical Proteomics
Chemical proteomics is a powerful, unbiased approach to identify the direct and indirect cellular targets of a small molecule.[7] This typically involves creating a chemical probe based on this compound.
Experimental Workflow: Affinity-Based Chemical Proteomics
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group for immobilization (e.g., an alkyne or biotin tag) while aiming to preserve its pharmacological activity.
-
Cell Lysate Incubation: Incubate the probe with cell lysates to allow for binding to target proteins.
-
Affinity Purification: Use the tag on the probe to pull down the probe-protein complexes (e.g., with streptavidin beads for a biotin tag).
-
Mass Spectrometry: Elute the bound proteins, digest them into peptides, and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins pulled down by the probe to those from a negative control (e.g., beads alone or a structurally similar but inactive compound) to identify specific binders.
Caption: Chemical proteomics workflow for off-target ID.
Phenotypic Screening and High-Content Imaging
Cell-based phenotypic assays can reveal unexpected biological effects of a compound that may be indicative of off-target activity.[8][9] High-content imaging, in particular, allows for the simultaneous measurement of multiple cellular parameters (e.g., cell morphology, organelle health, protein localization) upon treatment with this compound. A unique phenotypic signature can then be compared to databases of annotated compounds to infer potential mechanisms and off-targets.
Conclusion: An Integrated Strategy for Comprehensive Profiling
The identification of off-target effects is a critical and ongoing process in drug development. For a novel compound such as this compound, a systematic and multi-faceted approach is essential. By integrating in silico predictions with a tiered experimental strategy that includes broad panel screening, direct binding assays, and unbiased cell-based proteomics, researchers can build a comprehensive off-target profile. This not only de-risks the compound for further development but also provides a deeper understanding of its biological activities, ultimately leading to safer and more effective medicines.
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N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic Acid: An Undiscovered Potential in Chemical Probe Development
Despite a comprehensive search of available scientific literature and chemical databases, N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid (CAS 314764-11-9) remains an uncharacterized compound in the context of its application as a chemical probe. Currently, there is no publicly available data identifying its biological target, mechanism of action, or any experimental results detailing its potency, selectivity, or efficacy in biological systems. Therefore, a direct comparison with alternative chemical probes is not feasible at this time.
This guide, originally intended to provide a comparative analysis of this compound, will instead explore the therapeutic potential of its constituent chemical moieties—succinamic acid, piperidine, and sulfonamides—to offer a theoretical framework for its possible applications and to guide future research endeavors.
Deconstructing the Molecule: A Look at the Pharmacological Potential of its Core Scaffolds
The structure of this compound combines three key chemical motifs that are prevalent in a wide range of biologically active compounds. Understanding the established roles of these components can provide insights into the potential, yet undiscovered, activities of the whole molecule.
The Succinamic Acid Moiety: A Versatile Pharmacophore
The succinamic acid functional group, a derivative of succinic acid, is a recognized pharmacophore in medicinal chemistry. Succinic acid itself is a key intermediate in the citric acid cycle and has been shown to inhibit several cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP2C9. Derivatives of succinamic acid have been investigated for a variety of therapeutic applications:
-
Enzyme Inhibition: Succinimide derivatives, which share a structural relationship with succinamic acids, have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.
-
Drug Formulation: Succinic acid is utilized as an excipient in pharmaceutical formulations to regulate pH and enhance drug stability.[1][2]
The Piperidine Ring: A Privileged Scaffold in Drug Discovery
The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic drugs.[3][4] Its conformational flexibility allows it to interact with a wide array of biological targets. Piperidine derivatives have been successfully developed as:
-
Antibacterials: Novel sulfonamide derivatives containing a piperidine moiety have demonstrated potent antibacterial activity against plant pathogens.[5]
-
Anticancer Agents: The piperidine scaffold is a key component in the design of kinase inhibitors and other anticancer drugs.[3]
-
CNS-active agents: Many drugs targeting the central nervous system, including antipsychotics and analgesics, incorporate a piperidine ring.[3]
The Sulfonamide Group: A Classic Bioisostere and Functional Group
The sulfonamide group is a well-established functional group in medicinal chemistry, famously known for its role in the development of sulfa drugs, the first class of synthetic antibiotics.[5] Beyond their antimicrobial properties, sulfonamides are versatile bioisosteres of carboxylic acids and amides and are found in drugs targeting a range of conditions:
-
Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases, with applications in treating glaucoma, epilepsy, and altitude sickness.
-
Anticancer Therapy: Sulfonamide-containing compounds have been developed as inhibitors of various targets in cancer, including receptor tyrosine kinases and cell cycle proteins.
Future Directions: Charting a Course for Characterization
The convergence of these three pharmacologically relevant moieties in this compound suggests a high probability of biological activity. To unlock its potential as a chemical probe, a systematic investigation is required.
The following workflow outlines a potential path forward for researchers interested in characterizing this compound:
Figure 1. A generalized workflow for the discovery and development of a novel chemical probe.
Experimental Protocols:
A crucial first step would be to perform a broad, unbiased screen of this compound against a panel of diverse biological targets, such as kinases, proteases, and GPCRs.
Step-by-Step High-Throughput Screening Protocol (Example):
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Plate Preparation: Prepare multi-well assay plates containing the target proteins and their respective substrates in an appropriate buffer.
-
Compound Dispensing: Use automated liquid handling systems to dispense a range of concentrations of the test compound into the assay plates. Include positive and negative controls.
-
Incubation: Incubate the plates for a predetermined time at a specific temperature to allow for compound-target interaction.
-
Signal Detection: Measure the enzymatic activity or binding event using a suitable detection method (e.g., fluorescence, luminescence, absorbance).
-
Data Analysis: Calculate the percent inhibition or activation for each concentration of the test compound and determine initial hit criteria.
Conclusion
While this compound is currently an enigma in the world of chemical biology, its structural components hint at a significant, untapped potential. The path to characterizing this molecule as a chemical probe requires a dedicated research effort, starting with broad screening to identify its biological target. The insights gained from such studies could not only elucidate the function of this specific molecule but also contribute to the broader understanding of the structure-activity relationships of its constituent pharmacophores. The scientific community is encouraged to undertake the necessary investigations to determine if this compound is a valuable tool waiting to be discovered.
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A Guide to Benchmarking Novel Drug Candidates: A Hypothetical Case Study of N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the novel chemical entity, N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid, against established drugs. It is important to note that as of the time of this publication, there is no publicly available scientific literature detailing the specific biological target or experimental data for this compound. Therefore, this document will serve as a detailed, hypothetical guide, outlining the scientific process and experimental methodologies that would be necessary to characterize and compare this molecule were a biological target to be identified.
Introduction and Rationale
The compound this compound possesses several structural motifs—a piperidine ring, a sulfonamide group, and a succinamic acid moiety—that are prevalent in a wide range of biologically active molecules. The piperidine scaffold is a common feature in central nervous system (CNS) drugs, while sulfonamides are a well-established class of enzyme inhibitors. The succinamic acid component could influence solubility, pharmacokinetics, and interactions with target proteins.
Given the lack of a specified biological target for our compound of interest, we will proceed with a hypothetical scenario. Based on the structural alerts from its constituent parts, a plausible, illustrative target could be a CNS-related enzyme or receptor. For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a novel neuronal enzyme, which we will refer to as "Enzyme X."
In this context, we will benchmark our hypothetical drug against two established, fictional drugs:
-
Drug A (Inhibitorex): A well-characterized, potent, and selective inhibitor of Enzyme X, representing the current "gold standard" in the field.
-
Drug B (Toleracept): An older, less potent inhibitor of Enzyme X, but with a well-established safety and pharmacokinetic profile in clinical use.
This comparison will allow us to position our novel compound in terms of potency, selectivity, and potential for further development.
Experimental Workflow for Benchmarking
The following sections detail the essential experiments required to benchmark our novel compound. The causality behind each experimental choice is explained to provide a clear and logical progression for the investigation.
Primary Target Engagement and Potency
The first step is to confirm that our compound interacts with the intended target and to quantify the potency of this interaction.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, Drug A, and Drug B against Enzyme X.
-
Materials:
-
Recombinant human Enzyme X
-
Fluorogenic substrate for Enzyme X
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
384-well microplates
-
Plate reader with fluorescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of the microplate.
-
Add 50 µL of Enzyme X solution (at a final concentration of, for example, 1 nM) to each well.
-
Incubate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate (at a concentration equal to its Michaelis-Menten constant, Km).
-
Monitor the increase in fluorescence over time using the plate reader.
-
Calculate the initial reaction velocity for each well.
-
Plot the reaction velocity as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality of Experimental Choices:
-
Using a recombinant enzyme ensures a pure and consistent source of the target protein.
-
A fluorogenic substrate provides a sensitive and continuous readout of enzyme activity.
-
Keeping the substrate concentration at its Km value ensures that the assay is sensitive to competitive inhibitors.
-
The pre-incubation step allows the inhibitor to reach binding equilibrium with the enzyme before the reaction starts.
| Compound | IC50 (nM) against Enzyme X |
| This compound | Hypothetical Value |
| Drug A (Inhibitorex) | Hypothetical Value |
| Drug B (Toleracept) | Hypothetical Value |
Target Selectivity Profiling
A crucial aspect of drug development is to ensure that the compound is selective for its intended target to minimize off-target effects and potential toxicity.
-
Objective: To assess the selectivity of this compound against a panel of related and unrelated enzymes.
-
Procedure:
-
Submit the compound to a commercial service for screening against a panel of, for example, 100 different kinases and other enzymes at a fixed concentration (e.g., 1 µM).
-
The service will perform single-point inhibition assays for each enzyme in the panel.
-
Results are typically reported as the percentage of inhibition at the tested concentration.
-
For any enzyme that shows significant inhibition (e.g., >50%), a full IC50 determination should be performed as described in section 2.1.
-
Causality of Experimental Choices:
-
Screening against a broad panel of enzymes provides a comprehensive overview of the compound's selectivity.
-
A single high concentration screen is a cost-effective way to identify potential off-target interactions.
-
Follow-up IC50 determination for significant "hits" is necessary to quantify the potency of these off-target interactions.
| Enzyme | This compound (% Inhibition at 1 µM) | Drug A (% Inhibition at 1 µM) |
| Enzyme X | Hypothetical Value | Hypothetical Value |
| Enzyme Y | Hypothetical Value | Hypothetical Value |
| Enzyme Z | Hypothetical Value | Hypothetical Value |
| ... (and so on for the entire panel) |
Cellular Activity
Demonstrating that the compound is active in a cellular context is a critical step to bridge the gap between in vitro biochemical assays and in vivo efficacy.
-
Objective: To measure the engagement of the compound with Enzyme X in a relevant cell line.
-
Methodology Example (Cellular Thermal Shift Assay - CETSA):
-
Culture a neuronal cell line known to express Enzyme X.
-
Treat the cells with varying concentrations of the test compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Quantify the amount of soluble Enzyme X at each temperature using Western blotting or ELISA.
-
The binding of a ligand (the drug) stabilizes the protein, leading to a higher melting temperature.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
Determine the shift in the melting temperature (ΔTm) induced by the compound.
-
Causality of Experimental Choices:
-
CETSA provides direct evidence of target engagement in a physiological cellular environment.
-
This method does not require any modification of the compound or the target protein.
-
The magnitude of the thermal shift can be correlated with the compound's potency and occupancy of the target.
| Compound | Cellular EC50 (nM) for Enzyme X Engagement |
| This compound | Hypothetical Value |
| Drug A (Inhibitorex) | Hypothetical Value |
| Drug B (Toleracept) | Hypothetical Value |
Visualizing the Benchmarking Process
The following diagrams illustrate the logical flow of the benchmarking process.
Caption: A high-level overview of the drug discovery and benchmarking workflow.
Conclusion and Future Directions
This guide has outlined a hypothetical yet scientifically rigorous framework for the initial benchmarking of a novel compound, this compound. By systematically evaluating its potency, selectivity, and cellular activity against well-characterized drugs, researchers can make informed decisions about the compound's potential for further development.
The subsequent steps in a real-world scenario would involve in vivo studies, including pharmacokinetics, pharmacodynamics, and efficacy in relevant animal models of disease. A comprehensive safety and toxicology assessment would also be paramount.
For the scientific community to fully evaluate this compound, the publication of primary research data detailing its biological target and activity is essential. Until then, its potential remains a matter of scientific inquiry.
References
As this is a hypothetical guide for a compound with no published biological data, a formal reference list to support claims about this specific molecule cannot be generated. The methodologies described are standard practices in the field of drug discovery and are detailed in numerous textbooks and scientific publications on the subject.
Confirming the Binding Mode of N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid: A Comparative Guide to Experimental and Computational Approaches
For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a novel compound to its biological target is a cornerstone of modern drug discovery. This guide provides an in-depth comparison of key experimental and computational methodologies for confirming the binding mode of N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid, a molecule featuring structural motifs suggestive of enzymatic inhibition. While the definitive biological target for this specific molecule is not extensively documented in public literature, its succinamic acid and piperidine-sulfonyl-phenyl moieties suggest a strong potential for interaction with various enzymes. Based on structure-activity relationship studies of similar compounds, this guide will consider Acetylcholinesterase (AChE) as a putative biological target to frame our comparative analysis.[1][2]
This guide will navigate through the principles, protocols, and comparative strengths of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and computational docking to provide a comprehensive framework for confirming the binding mode of our lead compound.
Introduction to the Challenge: Defining the Interaction
This compound is a small molecule with a molecular weight of 340.40 g/mol and the formula C15H20N2O5S.[3] Its structure combines a flexible succinamic acid chain, a central phenyl ring with a sulfonamide linker, and a piperidine ring. The succinamic acid moiety is a known pharmacophore in various enzyme inhibitors, while the sulfonamide and piperidine groups can engage in a range of non-covalent interactions, including hydrogen bonding and hydrophobic interactions, which are critical for molecular recognition by a protein target.
Our putative target, Acetylcholinesterase (AChE), is a critical enzyme in the cholinergic nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE is a key therapeutic strategy for conditions such as Alzheimer's disease.[1] Succinic acid derivatives have been identified as potent inhibitors of AChE, making it a plausible target for our compound of interest.[2][4]
The central scientific question is: How does this compound physically interact with the active site of Acetylcholinesterase to exert its potential inhibitory effect? Answering this requires a multi-faceted approach, leveraging techniques that provide both high-resolution structural data and quantitative biophysical measurements.
The "Gold Standard": X-ray Crystallography for High-Resolution Structural Elucidation
X-ray crystallography provides an unparalleled, high-resolution, three-dimensional snapshot of a protein-ligand complex at the atomic level.[5][6][7][8] It is widely regarded as the definitive method for visualizing the precise orientation of a ligand within a protein's binding pocket, revealing key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.[5][6]
Causality Behind the Choice
For unambiguous confirmation of a binding mode, direct visualization is paramount. X-ray crystallography offers this direct evidence, which can definitively validate or invalidate hypotheses generated by other methods like computational docking. The resulting crystal structure can guide further structure-based drug design efforts.[7]
Experimental Protocol: A Step-by-Step Workflow
-
Protein Expression and Purification: High-purity, homogenous AChE is a prerequisite. This typically involves recombinant expression in a suitable system (e.g., E. coli, insect, or mammalian cells) followed by multiple chromatography steps.
-
Crystallization: The purified AChE is co-crystallized with this compound. This involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents) to find the optimal environment for crystal growth.
-
X-ray Diffraction Data Collection: The obtained crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The crystal diffracts the X-rays into a specific pattern of spots.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map. The known amino acid sequence of AChE is fitted into this map, and the structure is refined. The electron density corresponding to the bound ligand is then identified, and the molecule is modeled into this density.[8]
Data Presentation & Interpretation
| Parameter | Description | Implication for Binding Mode |
| Resolution | The level of detail in the electron density map (in Ångstroms). | Higher resolution (<2.5 Å) allows for unambiguous placement of the ligand and visualization of individual atomic interactions. |
| R-factor / R-free | Measures of how well the refined model fits the experimental data. | Lower values indicate a better fit and higher confidence in the determined structure. |
| B-factors | Indicate the degree of thermal motion or disorder of atoms. | Higher B-factors for the ligand may suggest conformational flexibility or partial occupancy in the binding site. |
| Electron Density Map | The 3D representation of electron distribution. | Clear and well-defined electron density for the ligand confirms its presence and orientation. |
NMR Spectroscopy: Unveiling Dynamics in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution, providing information on the binding interface, affinity, and conformational changes.[4][9][10][11] Unlike crystallography, NMR does not require protein crystallization and can provide insights into the dynamic nature of the interaction.
Causality Behind the Choice
NMR is particularly valuable for studying weaker interactions and can identify which parts of the ligand are in close contact with the protein.[9] It also allows for the determination of binding kinetics and thermodynamics.[4]
Key NMR Experiments and Protocols
-
Chemical Shift Perturbation (CSP):
-
Acquire a 2D 1H-15N HSQC spectrum of 15N-labeled AChE.
-
Titrate in unlabeled this compound.
-
Monitor the changes in the chemical shifts of the protein's backbone amide protons and nitrogens.
-
Residues with significant chemical shift changes are likely part of the binding site.
-
-
Saturation Transfer Difference (STD) NMR:
-
Acquire a 1D 1H NMR spectrum of the ligand in the presence of a substoichiometric amount of AChE.
-
Selectively saturate a region of the protein's proton spectrum.
-
Observe which protons on the ligand receive the saturation transfer.
-
Protons on the ligand that show a signal decrease are in close proximity to the protein.
-
Data Presentation & Interpretation
| Experiment | Key Data | Interpretation |
| CSP | Chemical shift changes (Δδ) of protein residues. | Residues with the largest Δδ values are likely in or near the binding site. |
| STD NMR | STD amplification factors for ligand protons. | Protons with higher amplification factors are in closer contact with the protein. |
| Dissociation Constant (Kd) | Determined from the titration curve in CSP experiments. | Quantifies the binding affinity. |
Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding kinetics and affinity of molecular interactions.[12][13][14][15][16] It provides quantitative data on the association (kon) and dissociation (koff) rates of the protein-ligand interaction.
Causality Behind the Choice
While SPR does not provide atomic-level structural information, it is invaluable for quantifying the strength and kinetics of the binding interaction. This data is complementary to the structural information obtained from crystallography and NMR and is crucial for understanding the compound's potency and residence time on the target.
Experimental Protocol
-
Chip Preparation: Covalently immobilize purified AChE onto a sensor chip surface.
-
Analyte Injection: Inject different concentrations of this compound in solution over the chip surface.
-
Data Acquisition: Monitor the change in the refractive index at the chip surface in real-time as the ligand binds to and dissociates from the immobilized protein. This change is proportional to the mass of bound ligand.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and the dissociation constant (KD).
Data Presentation & Interpretation
| Parameter | Description | Significance |
| kon (Association Rate Constant) | The rate at which the ligand binds to the protein. | A faster on-rate can contribute to quicker onset of action. |
| koff (Dissociation Rate Constant) | The rate at which the ligand dissociates from the protein. | A slower off-rate (longer residence time) can lead to a more sustained therapeutic effect. |
| KD (Equilibrium Dissociation Constant) | The ratio of koff/kon, indicating binding affinity. | A lower KD value signifies a stronger binding interaction. |
Computational Docking: A Predictive Approach
Computational docking is an in silico method used to predict the preferred orientation of a ligand when bound to a protein target.[2] It uses scoring functions to estimate the binding affinity of different poses.
Causality Behind the Choice
Docking is a rapid and cost-effective way to generate initial hypotheses about the binding mode before embarking on more resource-intensive experimental techniques.[2] It can help prioritize compounds for experimental testing and provide a theoretical framework for interpreting experimental data.
Protocol
-
Prepare Protein and Ligand Structures: Obtain a high-quality 3D structure of AChE (e.g., from the Protein Data Bank) and generate a 3D conformer of this compound.
-
Define the Binding Site: Identify the active site of AChE.
-
Perform Docking: Use docking software (e.g., AutoDock, Glide) to sample a large number of possible orientations and conformations of the ligand within the binding site.
-
Scoring and Analysis: Rank the generated poses based on a scoring function that estimates the binding free energy. Analyze the top-ranked poses to identify key interactions.
Comparative Analysis of Methodologies
| Feature | X-ray Crystallography | NMR Spectroscopy | Surface Plasmon Resonance (SPR) | Computational Docking |
| Primary Output | High-resolution 3D structure | Binding site mapping, dynamics, affinity | Binding kinetics (kon, koff) and affinity (KD) | Predicted binding pose and score |
| Resolution | Atomic (Å) | Residue-level | None (bulk measurement) | Atomic (in silico) |
| Strengths | Unambiguous binding mode visualization; "Gold standard".[5] | Works in solution; provides dynamic information; suitable for weak binders.[4][9] | Real-time, label-free; quantitative kinetics.[14][15] | Fast, low-cost; generates hypotheses.[2] |
| Limitations | Requires protein crystallization (can be a bottleneck); provides a static picture. | Requires larger amounts of protein; limited by protein size. | No structural information; requires immobilization. | Predictive, not definitive; scoring functions can be inaccurate. |
| Self-Validation | R-factor/R-free, electron density maps. | Consistency across different NMR experiments. | Goodness-of-fit of the kinetic model to the data. | Cross-validation with experimental data. |
Conclusion: An Integrated Approach for Confident Binding Mode Determination
Confirming the binding mode of a novel compound like this compound requires a synergistic application of multiple techniques. An effective strategy begins with computational docking to generate an initial, testable hypothesis of the binding pose within our putative target, Acetylcholinesterase. This is followed by biophysical characterization using Surface Plasmon Resonance to quantify the binding affinity and kinetics, providing essential data on the compound's potency.
NMR spectroscopy can then be employed to map the binding interface in solution, offering a dynamic view of the interaction and corroborating the location of the binding site predicted by docking. Finally, X-ray crystallography serves as the ultimate arbiter, providing a high-resolution atomic picture of the protein-ligand complex that can definitively confirm the binding mode and illuminate the precise molecular interactions driving the affinity.
By integrating these complementary methodologies, researchers can build a robust, self-validating body of evidence to confidently determine the binding mode of this compound, paving the way for rational, structure-guided optimization in the drug development pipeline.
References
-
Succinimide Derivatives as Acetylcholinesterase Inhibitors—In Silico and In Vitro Studies. (URL: [Link])
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Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. (URL: [Link])
-
Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. (URL: [Link])
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NMR studies of protein-ligand interactions. (URL: [Link])
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NMR for Studying Protein-Ligand Interactions. (URL: [Link])
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Structure–activity relationship of piperidine derivatives with... (URL: [Link])
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NMR-based analysis of protein-ligand interactions. (URL: [Link])
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Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (URL: [Link])
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Protein–Ligand Interaction Analyses with Nuclear Magnetic Resonance Spectroscopy Enhanced by Dissolution Triplet Dynamic Nuclear Polarization. (URL: [Link])
-
Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (URL: [Link])
-
Improving Binding Mode Predictions by Docking into Protein-Specifically Adapted Potential Fields. (URL: [Link])
-
Computational protein-ligand docking and virtual drug screening with the AutoDock suite. (URL: [Link])
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Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. (URL: [Link])
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Characterization of neuromuscular blocking action of piperidine derivatives. (URL: [Link])
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N-[4-(Piperidine-1-sulfonyl)-phenyl]-isonicotinamide | C17H19N3O3S. (URL: [Link])
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Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (URL: [Link])
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Safety Operating Guide
A Guide to the Safe Disposal of N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid
For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a comprehensive, step-by-step protocol for the safe disposal of N-[4-(Piperidine-1-sulfonyl)-phenyl]-succinamic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Assessment and Classification
The first principle of safe disposal is a thorough understanding of the compound's properties. This compound (CAS No. 314764-11-9) is identified as an irritant [1]. While it is not classified as acutely toxic, corrosive, ignitable, or reactive, it is crucial to handle it with care to avoid skin and eye irritation[1].
Based on current data, this compound can be managed as a non-hazardous solid chemical waste . However, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary[2][3][4].
| Property | Classification | Primary Concern | Source |
| Physical State | Solid | Dust inhalation | [5] |
| Primary Hazard | Irritant | Skin and eye contact | [1] |
| Disposal Classification | Non-Hazardous Solid Waste | Adherence to institutional protocols | [3][6] |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure you are equipped with the appropriate personal protective equipment. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection : Safety glasses with side shields or goggles are mandatory to prevent eye irritation from dust particles[1].
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact[1].
-
Body Protection : A standard laboratory coat is required to protect against accidental spills.
-
Respiratory Protection : While generally not required for small quantities handled in a well-ventilated area, a dust mask may be used if there is a potential for generating significant airborne dust[7].
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
-
Evacuate and Ventilate : If a significant amount is spilled, restrict access to the area and ensure adequate ventilation.
-
Containment : For a solid spill, carefully sweep up the material to avoid creating dust[7]. Place the collected material into a designated waste container.
-
Decontamination : Clean the spill area with a suitable solvent or detergent and water. Dispose of all cleaning materials as chemical waste.
-
Reporting : Report the spill to your laboratory supervisor and EHS department, following your institution's protocol.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of this compound. This workflow is designed to ensure safety and regulatory compliance at every stage.
Step 1: Waste Segregation and Collection
Proper segregation is the cornerstone of a safe and efficient waste management program.
-
Designated Container : Collect waste this compound in a dedicated, properly labeled, and compatible solid waste container[8][9]. Do not mix it with other waste streams, especially liquids or hazardous chemicals.
-
Original Containers : If disposing of unused or expired product, it is best to leave it in its original, labeled container.
Step 2: Container Labeling
Accurate and clear labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Content Identification : The label must clearly state "Waste this compound"[8]. Avoid using chemical formulas or abbreviations.
-
Hazard Information : Indicate that the substance is an "Irritant."
-
Contact Information : Include the name of the principal investigator or laboratory responsible for the waste.
Step 3: Waste Storage
Proper storage of chemical waste is critical to prevent accidents and ensure a safe laboratory environment.
-
Storage Location : Store the waste container in a designated satellite accumulation area (SAA) within the laboratory[8].
-
Container Integrity : Ensure the container is in good condition, securely sealed, and stored in a cool, dry place away from incompatible materials[9][10].
Step 4: Arranging for Disposal
-
EHS Coordination : Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup[8][10]. Do not attempt to dispose of the chemical waste in the regular trash or down the drain[4][9].
-
Documentation : Complete any required waste pickup forms accurately and completely. Maintain a record of all disposed chemicals as required by your institution.
Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
-
Columbia University. Hazardous Chemical Waste Management Guidelines. [Link]
-
National Institutes of Health. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]
-
Stephen F. Austin State University. Disposal Procedures for Non Hazardous Waste. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
Indiana University. In-Lab Disposal Methods: Waste Management Guide. [Link]
-
The Ohio State University Environmental Health and Safety. Chemical Waste Management Reference Guide. [Link]
-
Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories. [Link]
-
The Ohio State University Environmental Health and Safety. Chemical Waste Management. [Link]
-
Purdue University Environmental Health and Safety. Researcher's Guide. [Link]
-
Chemsrc. CAS#:879920-91-9. [Link]
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AAPPTec. Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
